1-(2-Bromobenzoyl)-4-phenylpiperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17BrN2O |
|---|---|
Molecular Weight |
345.2g/mol |
IUPAC Name |
(2-bromophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H17BrN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
YFGVKQLXVQJZIP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromobenzoyl)-4-phenylpiperazine: Properties, Structure, and Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of the chemical properties, structure, and synthetic methodologies related to 1-(2-Bromobenzoyl)-4-phenylpiperazine. Due to a scarcity of publicly available data for the ortho-bromo isomer, this document also includes comparative data for the more extensively studied para-bromo isomer, 1-(4-Bromobenzoyl)-4-phenylpiperazine, to provide a contextual understanding of this class of compounds.
Chemical Structure and Properties
This compound is a derivative of phenylpiperazine, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The structure consists of a piperazine ring N-acylated with a 2-bromobenzoyl group and N-arylated with a phenyl group.
Molecular Structure:
-
IUPAC Name: (2-Bromophenyl)(4-phenylpiperazin-1-yl)methanone
-
Molecular Formula: C₁₇H₁₇BrN₂O
-
Core Components: A central piperazine ring, a phenyl group attached to one nitrogen, and a 2-bromobenzoyl group attached to the other nitrogen.
While specific experimental data for this compound is limited in the reviewed literature, the properties of the isomeric 1-(4-Bromobenzoyl)-4-phenylpiperazine provide valuable insights.
Table 1: Physicochemical Properties of 1-(4-Bromobenzoyl)-4-phenylpiperazine
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇BrN₂O | [1] |
| Molecular Weight | 345.24 g/mol | |
| Melting Point | 394–396 K (121-123 °C) |
Note: The data presented in this table is for the 4-bromo isomer due to the lack of available data for the 2-bromo isomer.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the acylation of 1-phenylpiperazine with 2-bromobenzoyl chloride. This is a common and generally effective method for the preparation of N-aroylpiperazines.
General Synthetic Protocol:
A general method for the synthesis of related 1-(substituted-benzoyl)-4-phenylpiperazine derivatives involves the reaction of 1-phenylpiperazine with the corresponding benzoyl chloride in the presence of a base.
Experimental Workflow for the Synthesis of 1-(Aroyl)-4-phenylpiperazines:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology (Adapted from similar syntheses):
-
Reaction Setup: To a solution of 1-phenylpiperazine in a suitable anhydrous solvent (e.g., dichloromethane), an appropriate base (e.g., triethylamine) is added. The mixture is cooled in an ice bath.
-
Acylation: 2-Bromobenzoyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled solution of 1-phenylpiperazine.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.
Structural Characterization
The structural confirmation of this compound would rely on standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the phenyl and bromobenzoyl aromatic rings, as well as the methylene protons of the piperazine ring. The chemical shifts and coupling patterns would be indicative of the ortho substitution on the benzoyl ring. |
| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings, the carbonyl group, and the piperazine ring. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |
| IR Spec. | A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration. |
Potential Biological Significance
Phenylpiperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors and ion channels. The specific biological activity of this compound is not well-documented in the available literature. However, related compounds have shown potential as anticancer, antifungal, and antipsychotic agents[2][3]. The introduction of a bromine atom at the ortho position of the benzoyl ring could influence the compound's conformational flexibility and its binding affinity to biological targets, potentially leading to unique pharmacological properties.
Logical Relationship of Phenylpiperazine Derivatives in Drug Discovery:
Caption: The role of phenylpiperazine derivatives in the drug discovery process.
References
Technical Guide: Synthesis and Properties of Bromobenzoyl Phenylpiperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of a bromobenzoyl phenylpiperazine derivative. Extensive searches did not yield a specific CAS number or detailed experimental data for 1-(2-Bromobenzoyl)-4-phenylpiperazine. The following information pertains to the closely related and well-documented isomer, 1-(4-Bromobenzoyl)-4-phenylpiperazine . Researchers interested in the 2-bromo isomer may find the methodologies for the 4-bromo isomer adaptable.
Compound Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | 346689-73-0 (from referenced synthesis paper) | C17H17BrN2O | 345.24 g/mol |
Experimental Protocols
The following synthesis protocol for 1-(4-Bromobenzoyl)-4-phenylpiperazine is based on established chemical literature.
Synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine[1]
Objective: To synthesize 1-(4-Bromobenzoyl)-4-phenylpiperazine via amide coupling.
Materials:
-
4-Bromobenzoic acid
-
1-Phenylpiperazine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromobenzoic acid (0.5 mmol) in N,N-dimethylformamide (5 ml), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.7 mmol), 1-hydroxybenzotriazole (0.5 mmol), and triethylamine (1.5 mmol).
-
Stir the resulting mixture for 20 minutes at 273 K (0 °C).
-
Add a solution of 1-phenylpiperazine (0.5 mmol) in N,N-dimethylformamide (5 ml) to the reaction mixture.
-
Continue stirring the reaction mixture overnight at ambient temperature.
-
Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine.
Caption: Workflow for the synthesis of 1-(4-Bromobenzoyl)-4-phenylpiperazine.
Logical Relationship of Phenylpiperazine Derivatives
Phenylpiperazine and its derivatives are significant pharmacophores found in a variety of biologically active compounds. The diagram below illustrates the relationship between the core phenylpiperazine structure and the target compound class.
Caption: Hierarchical relationship of 1-(Bromobenzoyl)-4-phenylpiperazine.
A Technical Guide on the Potential Biological Activity of Bromobenzoyl-Phenylpiperazine Derivatives
Abstract: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties allow for interaction with a wide range of biological targets. The strategic incorporation of a bromobenzoyl moiety onto the phenylpiperazine framework can significantly modulate the pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. This technical guide consolidates the current understanding of the diverse biological activities exhibited by bromobenzoyl-phenylpiperazine derivatives, with a focus on their potential as anticancer, neuropharmacological, and antimicrobial agents. It provides a comprehensive overview of quantitative activity data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Derivatives of the bromobenzoyl-phenylpiperazine class have emerged as promising candidates for anticancer therapy. Their mechanism of action often involves the disruption of fundamental cellular processes required for cancer cell proliferation and survival, such as DNA replication and programmed cell death.
Mechanism of Action
A primary mechanism identified for certain phenylpiperazine derivatives is the inhibition of topoisomerase II (Topo II), an essential enzyme that manages DNA topology during replication.[3][4] By stabilizing the DNA-Topo II complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks. This DNA damage subsequently triggers apoptotic pathways, culminating in cancer cell death.[3][5] Studies on 1,2-benzothiazine derivatives incorporating a dichlorophenylpiperazine moiety (structurally related to brominated analogs) have shown a capacity to bind to both the DNA-Topo II complex and the minor groove of DNA, highlighting a multi-faceted approach to cytotoxicity.[3][4] Furthermore, other related derivatives have been shown to directly induce apoptosis in lung cancer cell lines.[5]
Quantitative Data on Cytotoxicity
The in vitro cytotoxic activity of various derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound Class/ID | Modifications | Target Cell Line | IC50 (µM) | Reference |
| Naftopidil-based | Bromophenol moiety | PC-3 (Prostate) | Potent Activity | [6] |
| Naftopidil-based | Bromophenol moiety | LNCaP (Prostate) | Potent Activity | [6] |
| BS230 | 3-(4-chlorobenzoyl), 4-(3,4-dichlorophenyl) | MCF7 (Breast) | More potent than Doxorubicin | [3][4] |
| BS130 | 4-(3,4-dichlorophenyl) | MCF7 (Breast) | More potent than Doxorubicin | [3][4] |
| Compound 18 | 2-Benzoylbenzofuran linker | A549 (Lung) | Significant Activity | [5] |
Experimental Protocols
1.3.1 MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate human tumor cells (e.g., A549, MCF7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[5]
1.3.2 Apoptosis Analysis via Flow Cytometry This method quantifies the number of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed and treat cells (e.g., A549) with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Neuropharmacological Activity
Arylpiperazine derivatives are renowned for their interactions with central nervous system (CNS) receptors, particularly serotonergic and adrenergic systems. The addition of a bromobenzoyl group can fine-tune these interactions, leading to potential treatments for conditions like anxiety, depression, and neuropathic pain.[2][7]
Receptor Modulation
These compounds frequently exhibit high affinity for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and α-adrenergic receptors (e.g., α1a, α1b, α1d).[6][7] Acting as agonists, partial agonists, or antagonists at these sites, they can modulate neurotransmission involved in mood, anxiety, and pain perception. For instance, agonism at the 5-HT1A receptor is a known mechanism for anxiolytic and antidepressant effects.[7]
Quantitative Receptor Binding Data
The binding affinity of compounds to their molecular targets is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi).
| Compound Class | Target Receptor | Assay Type | Ki / pKi | Reference |
| Phenylpiperazine derivative | α1-Adrenoceptors | Binding | pKi = 6.43 | [8] |
| 4,5-Dihydrothiazole derivatives | 5-HT1A, 5-HT2A, 5-HT2C | Binding | High Affinity | [7] |
| Naftopidil-based | α1a, α1b, α1d - Adrenoceptors | Binding | High Selectivity | [6] |
Experimental Protocols
2.3.1 Radioligand Receptor Binding Assay This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., 5-HT1A).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.
Antimicrobial and Antifungal Activity
The global challenge of antimicrobial resistance necessitates the development of new therapeutic agents. Phenylpiperazine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[9][10][11]
Spectrum of Activity
Screening studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.
-
Bacteria: Staphylococcus aureus, Mycobacterium kansasii, Mycobacterium marinum, Escherichia coli.[9][11][12]
-
Fungi: Fusarium avenaceum.[9]
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial effectiveness. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µM or µg/mL) | Reference |
| 1-(4-nitrophenyl)piperazine derivative | M. kansasii | 15.0 µM | [9] |
| 1-(4-nitrophenyl)piperazine derivative | M. marinum | 15.0 µM | [9] |
| 1-(4-nitrophenyl)piperazine derivative | F. avenaceum | 14.2 µM | [9] |
| 1,3,4-thiadiazole derivative | S. aureus | 16 µg/mL | [11] |
| 1,3,4-thiadiazole derivative | B. subtilis | 16 µg/mL | [11] |
Experimental Protocols
3.3.1 Broth Microdilution Method for MIC Determination This is a standardized method for determining the MIC of an antimicrobial agent.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microbe, no drug) and negative (no microbe, no drug) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Analysis: Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
Conclusion and Future Directions
The bromobenzoyl-phenylpiperazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The evidence consolidated in this guide demonstrates significant potential across multiple domains, most notably in oncology, neuropharmacology, and infectious diseases. The bromobenzoyl moiety plays a crucial role in defining the potency and selectivity of these derivatives.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substitution patterns on both the benzoyl and phenyl rings is needed to optimize activity and minimize off-target effects.
-
Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential to identify candidates with favorable drug-like properties for in vivo evaluation.
-
Mechanism of Action Elucidation: While primary targets have been identified, further investigation into downstream signaling pathways and potential polypharmacology will provide a more complete understanding of their biological effects.
-
In Vivo Efficacy: Promising in vitro candidates must be advanced into relevant animal models to validate their therapeutic potential for specific disease indications.
By pursuing these avenues, the scientific community can unlock the full therapeutic potential of this important chemical class.
References
- 1. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of new 1-[3-(4-phenylpiperazin-1-yl)-propyl]- and 1-[3-(4-phenylpiperidine)-propyl]- 3-aryl-3-alkyl-pyrrolidin-2-one derivatives with antiarrhythmic and antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Enigmatic Mechanism of Action of 1-(2-Bromobenzoyl)-4-phenylpiperazine: A Technical Guide
For Immediate Release
This technical whitepaper delves into the speculative mechanism of action of 1-(2-Bromobenzoyl)-4-phenylpiperazine, a compound of interest within the broader class of phenylpiperazine derivatives. In the absence of direct pharmacological data, this guide synthesizes information from structurally analogous compounds to propose potential biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive and neurological agents.
Introduction: The Phenylpiperazine Scaffold - A Privileged Motif in Neuropharmacology
The phenylpiperazine moiety is a well-established pharmacophore present in a multitude of clinically significant drugs, exhibiting a wide spectrum of central nervous system (CNS) activities.[1] Marketed drugs such as the antidepressants trazodone and nefazodone, as well as the atypical antipsychotic aripiprazole, feature this core structure, underscoring its importance in the design of neurotherapeutics. The diverse pharmacology of these agents, which includes interactions with serotonergic, dopaminergic, and adrenergic receptors, provides a foundational basis for speculating on the mechanism of action of novel, uncharacterized phenylpiperazine derivatives like this compound.
Structural Analysis and Mechanistic Hypothesis
This compound is characterized by a phenylpiperazine core, with one nitrogen atom connected to a phenyl group and the other acylated with a 2-bromobenzoyl group. This structural arrangement suggests several potential avenues for biological activity based on established structure-activity relationships of related compounds.
Hypothesis 1: Modulation of Serotonin and Dopamine Receptors
Many phenylpiperazine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors. For instance, certain N-phenylpiperazine analogs show high affinity for the D3 receptor and various 5-HT receptor subtypes, including 5-HT1A.[2] The presence of the phenylpiperazine motif in our target compound strongly suggests a potential interaction with these key neurotransmitter systems, which are critically involved in mood, cognition, and motor control. The 2-bromo substitution on the benzoyl ring may influence receptor subtype selectivity and affinity.
Hypothesis 2: Interaction with Sigma (σ) Receptors
Novel arylalkylsulfonyl piperazine derivatives have been identified as potent ligands for sigma (σ) receptors, with some displaying high selectivity for the σ1 subtype.[3] Sigma receptors are intracellular chaperones implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological and psychiatric disorders. The overall lipophilicity and three-dimensional structure of this compound are consistent with features often found in sigma receptor ligands.
Hypothesis 3: Activity at the GABA-A Receptor Complex
Recent studies on N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have indicated potential anxiolytic and skeletal muscle relaxant effects mediated through the GABA-A receptor.[4] Although structurally more complex, these compounds share the core phenylpiperazine feature. It is plausible that this compound could act as a modulator of GABAergic neurotransmission.
Hypothesis 4: Inhibition of Topoisomerase II
Interestingly, some phenylpiperazine derivatives of 1,2-benzothiazine have been investigated as potential anticancer agents, with a proposed mechanism involving the inhibition of topoisomerase II.[5] While this activity is distinct from typical CNS effects, it highlights the diverse biological roles that phenylpiperazine-containing molecules can assume.
Quantitative Data on Structurally Related Compounds
To provide a quantitative context for our speculation, the following table summarizes binding affinities of various phenylpiperazine derivatives for different CNS targets.
| Compound Class | Specific Compound Example | Target | Binding Affinity (Ki, nM) | Reference |
| N-Phenylpiperazine Analogs | 12b, 12c, 12e, 12g | Dopamine D3 Receptor | 0.3 - 0.9 | [2] |
| N-Phenylpiperazine Analogs | 12b, 12c, 12e, 12g | Dopamine D2 Receptor | 40 - 53 | [2] |
| Arylalkylsulfonyl Piperazine Derivatives | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) Receptor | 0.96 ± 0.05 | [3] |
| Arylalkylsulfonyl Piperazine Derivatives | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ2) Receptor | 91.8 ± 8.1 | [3] |
Proposed Experimental Protocols for Mechanism of Action Elucidation
To investigate the speculative mechanisms of action of this compound, a tiered experimental approach is proposed.
Tier 1: In Vitro Receptor Profiling
-
Objective: To determine the binding affinity of this compound to a broad panel of CNS receptors, ion channels, and transporters.
-
Methodology:
-
Compound Synthesis and Purification: Synthesize this compound and purify to >98% purity as confirmed by HPLC and NMR.
-
Radioligand Binding Assays: Perform competitive binding assays using membranes prepared from cells expressing the target receptors (e.g., human dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT2C, sigma-1, sigma-2, and GABA-A receptors).
-
Assay Conditions: Incubate a fixed concentration of a specific radioligand with the membrane preparation in the presence of increasing concentrations of the test compound.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Tier 2: Functional Assays
-
Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of the compound at the primary targets identified in Tier 1.
-
Methodology:
-
Cell Culture: Utilize cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Second Messenger Assays:
-
For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, measure changes in intracellular second messengers such as cAMP (for Gs or Gi coupled receptors) or inositol phosphates/intracellular calcium (for Gq coupled receptors).
-
Perform these assays in the presence of increasing concentrations of this compound to determine its effect on basal activity and in the presence of a known agonist to assess antagonist properties.
-
-
Electrophysiology: For ion channels like the GABA-A receptor, use patch-clamp electrophysiology to measure changes in ion currents in response to the compound, both alone and in the presence of the natural ligand (e.g., GABA).
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Tier 3: In Vivo Behavioral Pharmacology
-
Objective: To assess the physiological and behavioral effects of this compound in animal models to correlate in vitro findings with in vivo activity.
-
Methodology:
-
Animal Models: Utilize appropriate rodent models to assess potential anxiolytic, antidepressant, antipsychotic, or other CNS effects. Examples include the elevated plus-maze for anxiety, the forced swim test for depression, and prepulse inhibition for antipsychotic activity.
-
Drug Administration: Administer the compound systemically (e.g., intraperitoneally or orally) at various doses.
-
Behavioral Assessment: Quantify relevant behavioral parameters and compare the effects of the compound to vehicle and positive controls.
-
Neurochemical Analysis: Following behavioral testing, brain tissue can be collected to measure neurotransmitter levels or receptor occupancy using techniques like microdialysis or ex vivo autoradiography.
-
Visualizing the Speculative Mechanisms and Workflows
To further elucidate the proposed concepts, the following diagrams illustrate the potential signaling pathways and a logical experimental workflow.
Caption: Speculative signaling pathways for this compound.
References
- 1. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the In Silico Prediction and Validation of Molecular Targets for 1-(2-Bromobenzoyl)-4-phenylpiperazine
Abstract
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] This technical guide outlines a comprehensive in silico and experimental workflow to identify and validate the molecular targets of a specific, under-researched derivative, 1-(2-Bromobenzoyl)-4-phenylpiperazine. Due to the absence of published biological data for this compound, this document serves as a predictive roadmap for researchers, scientists, and drug development professionals. It details a multi-pronged computational approach—encompassing reverse docking, pharmacophore modeling, and machine learning—to generate a high-confidence list of putative targets. Furthermore, it provides detailed experimental protocols for the subsequent validation of these predictions, including binding assays, enzyme activity assays, and cell-based functional assays. All workflows and relevant signaling pathways are visualized to ensure clarity and reproducibility.
Introduction: The Phenylpiperazine Scaffold and Target Identification
The this compound molecule belongs to the arylpiperazine class, a group of compounds renowned for its therapeutic versatility. Derivatives of this scaffold are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antipsychotic, antibacterial, and anti-inflammatory effects.[1][2] Many of these activities are attributed to interactions with central nervous system (CNS) targets, particularly G-Protein Coupled Receptors (GPCRs) such as serotonin and dopamine receptors, as well as enzymes like topoisomerase II in cancer.[3][4][5]
The primary challenge in developing a novel compound like this compound is the elucidation of its mechanism of action, which begins with identifying its molecular targets. Modern drug discovery leverages computational, or in silico, methods to predict these interactions, thereby reducing the time and cost associated with traditional screening.[6] This guide provides a systematic framework for this process.
Hypothesized Potential Target Classes
Based on the extensive literature on phenylpiperazine derivatives, a preliminary list of potential target classes for this compound can be hypothesized. This initial assessment provides a foundation for structuring both the in silico and experimental investigations.
| Target Class | Specific Examples | Rationale / Key References |
| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C), Dopamine Receptors (D2, D3, D4), Adrenergic Receptors (α1, α2) | The arylpiperazine moiety is a classic pharmacophore for CNS-acting GPCR ligands.[3][5][7] |
| Enzymes | Topoisomerase II | Phenylpiperazine derivatives have shown anticancer activity via inhibition of topoisomerases.[4][8] |
| Ion Channels | Voltage-gated calcium or sodium channels | Some CNS-active compounds with piperazine scaffolds modulate ion channel activity. |
| Transporters | Serotonin Transporter (SERT) | The phenylpiperazine core is present in serotonin reuptake inhibitors like Trazodone.[9] |
In Silico Target Prediction Methodologies
A robust target prediction strategy employs multiple orthogonal computational methods. By integrating results from structure-based and ligand-based approaches, the confidence in predicted targets is significantly enhanced.
Reverse Docking: A Structure-Based Approach
Reverse docking evaluates the binding potential of a single ligand against a large library of 3D protein structures.[10][11] It is a powerful tool for identifying potential "on-targets" and "off-targets" simultaneously.
Experimental Protocol: Reverse Docking
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the structure in a docking-compatible format (e.g., .pdbqt).
-
-
Protein Dataset Preparation:
-
Select a database of protein structures. A curated set like the PDBbind database is recommended.
-
For each protein, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
Define the search space (binding pocket), either based on a known ligand or by using a blind docking approach where the entire protein surface is searched.
-
-
Docking Execution:
-
Use a validated docking program (e.g., AutoDock Vina, GOLD) to systematically dock the prepared ligand into each protein in the dataset.[12]
-
-
Results Analysis:
-
Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).
-
Analyze the binding poses of the top-ranked targets to ensure the interactions are chemically sensible (e.g., hydrogen bonds, hydrophobic interactions).
-
Filter the results to prioritize targets that are biologically plausible based on the hypothesized target classes.
-
Structure-Based Pharmacophore Modeling
When the 3D structure of a hypothesized target is known, a pharmacophore model can be generated from its binding site.[13] This model represents the key chemical features required for binding and can be used as a 3D query to screen for matching compounds, or in this case, to validate the fit of our compound.
Experimental Protocol: Structure-Based Pharmacophore Modeling
-
Target Selection and Preparation:
-
Obtain the 3D crystal structure or a high-quality homology model of a hypothesized target (e.g., a serotonin receptor).
-
Prepare the protein structure as described in the reverse docking protocol.
-
-
Pharmacophore Generation:
-
Using software like LigandScout or MOE, identify key interaction points within the binding pocket (e.g., hydrogen bond donors/acceptors from residues like Asp, Ser; hydrophobic regions).[3]
-
Generate a 3D pharmacophore model that includes these features with specific geometric constraints.
-
-
Ligand Screening and Analysis:
-
Align the 3D conformer of this compound to the generated pharmacophore model.
-
Calculate a fit score to quantify how well the ligand satisfies the pharmacophore features. A high fit score suggests the compound is a plausible binder for the target.
-
Machine Learning and Chemical Similarity Approaches
These ligand-based methods predict targets by leveraging large databases of known drug-target interactions.[4][14] They operate on the principle that chemically similar molecules are likely to bind to similar targets.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Trazodone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. neuroquantology.com [neuroquantology.com]
- 12. 1-(4-Bromobenzoyl)-4-(2-methoxyphenyl)piperazine | C36H38Br2N4O4 | CID 168326874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Overview of Phenylpiperazine Derivatives: A Focus on Bromobenzoyl Analogues
This document is intended for researchers, scientists, and professionals in drug development, providing a technical overview of the synthesis and spectroscopic characterization of bromobenzoyl-phenylpiperazine derivatives. The data and protocols are presented to facilitate research and development of related compounds.
Representative Spectroscopic Data: 1-(4-Bromobenzoyl)-4-phenylpiperazine
While specific spectral data for 1-(2-Bromobenzoyl)-4-phenylpiperazine is not available, the following tables summarize typical spectroscopic characteristics for the related 4-bromo isomer.
Infrared (IR) Spectroscopy
The IR spectrum of compounds in this class is characterized by the presence of a strong carbonyl stretch from the amide group. The table below presents typical vibrational frequencies for a similar compound, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt.[1]
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| C=O (Amide I) | ~1636 | Strong |
| C-H (Aromatic) | ~3029 | Medium |
| C-H (Aliphatic) | ~2935 | Medium |
| C-Br | ~688 | Medium-Strong |
Note: Data is for a structurally related compound and should be used as a reference.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for 1-(4-Bromobenzoyl)-4-phenylpiperazine are not explicitly available in the reviewed literature. However, based on the structure, the following characteristic signals can be anticipated.
¹H NMR (Anticipated Signals)
-
Aromatic Protons (Bromobenzoyl group): Signals expected in the range of 7.2-7.8 ppm. The protons on the brominated ring would likely appear as two doublets.
-
Aromatic Protons (Phenyl group): Signals expected between 6.8-7.4 ppm, showing multiplets for the ortho, meta, and para protons.
-
Piperazine Protons: A complex series of multiplets is expected in the range of 3.0-4.0 ppm. The protons alpha to the carbonyl group will be deshielded compared to those alpha to the phenyl group.
¹³C NMR (Anticipated Signals)
-
Carbonyl Carbon: A signal is expected around 168-172 ppm.
-
Aromatic Carbons: Multiple signals would appear in the 115-155 ppm region.
-
Piperazine Carbons: Signals for the piperazine ring carbons are anticipated in the 40-55 ppm range.
Mass Spectrometry (MS)
The mass spectrum for 1-(4-Bromobenzoyl)-4-phenylpiperazine would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Expected Mass Spectrometry Data
-
Molecular Formula: C₁₇H₁₇BrN₂O
-
Molecular Weight: 345.24 g/mol
-
Key Fragments: Expected fragmentation would involve the cleavage of the amide bond and fragmentation of the piperazine ring.
Experimental Protocols
The following sections describe a general methodology for the synthesis of N-aroyl piperazine derivatives and standard procedures for acquiring spectroscopic data.
General Synthesis of 1-(Bromobenzoyl)-4-phenylpiperazine
This protocol is a general representation for the acylation of 1-phenylpiperazine.
-
Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as triethylamine (1.5 eq.), is added a solution of the respective bromobenzoyl chloride (e.g., 2-bromobenzoyl chloride or 4-bromobenzoyl chloride) (1.1 eq.) dropwise at 0 °C.
-
Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water, a mild acidic solution (e.g., 1N HCl) to remove excess base, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer, with the sample prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass data.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of bromobenzoyl-phenylpiperazine derivatives.
Caption: General workflow for synthesis and characterization.
References
Technical Guide: Solubility and Stability of 1-(2-Bromobenzoyl)-4-phenylpiperazine in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical framework and general methodologies for assessing the solubility and stability of 1-(2-Bromobenzoyl)-4-phenylpiperazine in DMSO. As of the latest literature search, specific quantitative solubility and stability data for this particular compound are not publicly available. The experimental protocols and data tables presented herein are based on established methods for similar small molecules and should be adapted and validated for the specific compound of interest.
Introduction
This compound is a derivative of the phenylpiperazine scaffold, a common pharmacophore in drug discovery. Dimethyl sulfoxide (DMSO) is a universal aprotic solvent widely used for compound storage and in high-throughput screening (HTS) campaigns due to its exceptional solvating power. However, the solubility and stability of a compound in DMSO are critical parameters that can significantly impact the quality and reproducibility of experimental data. Poor solubility can lead to inaccurate concentration measurements and false negatives in bioassays, while instability can result in the formation of degradants with unintended biological activities.
This guide outlines the core principles and standard experimental protocols for determining the solubility and stability of compounds like this compound in DMSO.
Physicochemical Properties (Illustrative)
While specific data for this compound is unavailable, Table 1 presents typical physicochemical properties that would be relevant for a compound of this nature. These values are critical for interpreting solubility and stability data.
Table 1: Illustrative Physicochemical Properties of a Benzoylpiperazine Derivative
| Property | Illustrative Value | Relevance to Solubility/Stability |
|---|---|---|
| Molecular Weight | ~345.25 g/mol | Influences molar concentration calculations. |
| pKa | (Predicted) ~6.5-7.5 | The ionization state affects solubility in buffered aqueous media. |
| LogP | (Predicted) ~3.0-4.0 | Indicates lipophilicity; higher LogP can correlate with lower aqueous but higher DMSO solubility. |
| Chemical Structure | this compound | The amide bond and bromo-benzoyl moiety are key functional groups to monitor for degradation. |
Solubility Assessment in DMSO
Solubility in DMSO is typically high for most drug-like molecules. However, for screening purposes, compounds are often diluted into aqueous buffers, making the initial DMSO solubility and subsequent behavior in aqueous media critical. The two primary types of solubility measured are kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer. This is highly relevant for HTS environments.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent system after an extended incubation period.
Experimental Protocol: Kinetic Solubility by Nephelometry
This protocol describes a common method for assessing the kinetic solubility of a compound in an aqueous buffer following dilution from a DMSO stock.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate containing a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of 2%.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C) with gentle shaking for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a laser-based nephelometer. The point at which a significant increase in turbidity is observed indicates the onset of precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation compared to a blank control.
Illustrative Data Presentation: Kinetic Solubility
Quantitative solubility data should be presented in a clear, tabular format.
Table 2: Illustrative Kinetic Solubility Data for this compound
| Parameter | Value |
|---|---|
| Test System | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Final DMSO Concentration | 2% (v/v) |
| Incubation Time | 2 hours |
| Temperature | 25°C |
| Kinetic Solubility | (e.g., 75 µM) |
Workflow for Solubility Assessment
The following diagram illustrates the general workflow for determining kinetic solubility.
Stability Assessment in DMSO
Compound stability in DMSO is crucial for maintaining the integrity of compound libraries. Degradation can be influenced by factors such as water content, storage temperature, light exposure, and repeated freeze-thaw cycles.[1][2] Stability is typically assessed by monitoring the concentration of the parent compound over time using a chromatographic method like HPLC.
Experimental Protocol: HPLC-Based Stability Assay
This protocol outlines a method to evaluate the stability of a compound in DMSO under accelerated conditions.
-
Sample Preparation: Prepare a solution of this compound in DMSO at a relevant concentration (e.g., 1 mM). To test the effect of water, parallel samples can be prepared in dry DMSO and DMSO containing a known percentage of water (e.g., 10%).[2]
-
Storage Conditions: Aliquot the solutions into appropriate vials (e.g., glass or polypropylene) and store them under different conditions:
-
Accelerated: 40°C
-
Room Temperature: ~22°C
-
Refrigerated: 4°C
-
Frozen: -20°C
-
-
Time Points: Define the time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
-
Sample Analysis (HPLC-UV):
-
At each time point, dilute an aliquot of the stored sample into a suitable mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the peak area at T=0. The formation of new peaks may indicate degradation products.
Illustrative Data Presentation: DMSO Stability
Stability data should be tabulated to show the percentage of compound remaining over time under various conditions.
Table 3: Illustrative Stability of this compound in DMSO (1 mM)
| Storage Condition | Time Point | % Parent Compound Remaining |
|---|---|---|
| 40°C | 0 | 100% |
| 1 Week | (e.g., 98.5%) | |
| 4 Weeks | (e.g., 92.1%) | |
| Room Temp (~22°C) | 0 | 100% |
| 1 Week | (e.g., 99.8%) | |
| 4 Weeks | (e.g., 99.2%) | |
| -20°C | 0 | 100% |
| | 4 Weeks | (e.g., >99.9%) |
Workflow for Stability Assessment
The following diagram illustrates the general workflow for determining compound stability in DMSO.
Conclusion and Recommendations
While specific data for this compound is not available in the current literature, this guide provides the necessary framework for its characterization. Researchers and drug development professionals should perform dedicated solubility and stability studies as part of the compound's initial profiling.
Key Recommendations:
-
Perform Kinetic Solubility: Assess the kinetic solubility in relevant aqueous buffers to predict behavior in biological assays.
-
Conduct Stability Studies: Evaluate the stability of DMSO stock solutions under intended long-term storage conditions (e.g., -20°C) and under accelerated conditions to identify potential liabilities.
-
Monitor for Degradants: Utilize mass spectrometry in conjunction with HPLC (LC-MS) to identify potential degradation products, as these may have confounding biological effects.
-
Control for Water Content: Since water can be a critical factor in degradation, use anhydrous DMSO for long-term storage and be aware of potential water absorption from the atmosphere.[1]
References
The Phenylpiperazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas. Its unique structural and physicochemical properties, including its ability to participate in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a versatile building block in the design of novel therapeutics. This technical guide provides a comprehensive review of phenylpiperazine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action in key therapeutic fields, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
I. Synthetic Strategies for Phenylpiperazine Derivatives
The synthesis of phenylpiperazine derivatives typically involves the formation of the piperazine ring and its subsequent functionalization, or the coupling of a pre-formed piperazine with a phenyl-containing moiety. A common and efficient method involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[1][2]
A general synthetic workflow is outlined below:
Caption: A generalized workflow for the synthesis of phenylpiperazine derivatives.
Detailed Experimental Protocol: Synthesis of 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]-4-(trifluoromethylsulfonyl)piperazine[1]
This protocol describes a multi-step synthesis to obtain a specific acaricidal phenylpiperazine derivative.
Step 1: Acetylation of 2-Fluoro-4-methylaniline To a solution of 2-fluoro-4-methylaniline (25.3 g, 202 mmol) and triethylamine (30.7 g, 304 mmol) in dichloromethane (200 mL) at 0°C, acetyl chloride (17.4 g, 222 mmol) is added. The mixture is stirred at room temperature for 4 hours.
Step 2: Chlorosulfonylation The resulting N-acetyl 2-fluoro-4-methylaniline is treated with chlorosulfonic acid to yield 4-fluoro-5-amino-2-methylbenzenesulfonyl chloride.
Step 3: Reduction The benzenesulfonyl chloride is reduced with red phosphorus in the presence of a catalytic amount of iodine to give 4-fluoro-5-amino-2-methylbenzenethiol.
Step 4: Alkylation The benzenethiol derivative is reacted with 2,2,2-trifluoroethyl iodide to afford 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline.
Step 5: Cyclization The product from Step 4 is reacted with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether to form the corresponding phenylpiperazine.
Step 6: Sulfonylation The resulting phenylpiperazine is reacted with trifluoromethanesulfonic anhydride (Tf2O) to yield the final product, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]-4-(trifluoromethylsulfonyl)piperazine.
II. Phenylpiperazine Derivatives in Central Nervous System (CNS) Disorders
The phenylpiperazine scaffold is a prominent feature in a vast number of CNS-active agents, primarily due to its ability to interact with various G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.
A. Targeting Serotonin Receptors
Phenylpiperazine derivatives have been extensively developed as ligands for various serotonin (5-HT) receptor subtypes, leading to treatments for depression, anxiety, and other mood disorders.
Signaling Pathways of Key Serotonin Receptors Targeted by Phenylpiperazine Derivatives:
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Quantitative Data: Binding Affinities of Phenylpiperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |
| 8c | 3.77 | - | - | [3] |
| 29 | - | - | 6.69 | [3] |
| 20b | - | - | - | [3] |
| WAY-100635 | - | - | - | [3] |
| LP-211 | - | - | - | [3] |
| 1 | - | - | - | [3] |
| 2 | - | - | - | [3] |
| 3 | - | - | - | [3] |
| 9 | - | - | - | [3] |
| 30 | - | - | - | [3] |
| 8a,b | 3.77-1802 | - | 6.69-91.7 | [3] |
| 11a,b | 3.77-1802 | - | 6.69-91.7 | [3] |
| 20a-c | 3.77-1802 | - | 6.69-91.7 | [3] |
| 26a-c | 3.77-1802 | - | 6.69-91.7 | [3] |
| 33a,b | 3.77-1802 | - | 6.69-91.7 | [3] |
Note: '-' indicates data not reported in the cited source.
B. Targeting Dopamine Receptors
Phenylpiperazine derivatives also serve as potent ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in psychosis and Parkinson's disease.[4]
Signaling Pathways of Key Dopamine Receptors Targeted by Phenylpiperazine Derivatives:
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Quantitative Data: Binding Affinities of Phenylpiperazine Derivatives at Dopamine Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity | Reference |
| LS-3-134 | - | 0.17 | >150-fold | [5] |
| WW-III-55 | - | - | - | [5] |
| KX-2-67 | - | - | - | [5] |
Note: '-' indicates data not reported in the cited source.
Experimental Protocol: Radioligand Binding Assay[6][7][8][9][10]
This protocol outlines a general procedure for determining the binding affinity of a test compound to a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
To each well, the following are added in a final volume of 250 µL:
-
150 µL of membrane preparation (containing a specific amount of protein).
-
50 µL of the test compound at various concentrations.
-
50 µL of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) at a fixed concentration.
-
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) to separate bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known ligand and is subtracted from the total binding to obtain specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
III. Phenylpiperazine Derivatives in Oncology
Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents, with activities against various cancer cell lines.[6] Their mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Anticancer Activity of Phenylpiperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6 | MCF-7 | 11.7 | [6] |
| HepG2 | 0.21 | [6] | |
| A549 | 1.7 | [6] | |
| Doxorubicin | MCF-7 | 7.67 | [6] |
| HepG2 | 8.28 | [6] | |
| A549 | 6.62 | [6] | |
| BS230 | MCF7 | Lower than Doxorubicin | [7] |
Experimental Protocol: Cell Viability Assay (MTT Assay)[13][14][15][16]
This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cells.
1. Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 4 x 10^3 cells/well) in 100 µL of culture medium.
-
The plate is incubated for 24 hours to allow the cells to attach.
2. Compound Treatment:
-
The test phenylpiperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations.
-
The medium from the cell plate is removed, and 100 µL of the medium containing the test compounds is added to the wells.
-
The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) is added to each well.
-
The plate is incubated for 1-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete solubilization.
-
The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
IV. Conclusion
The phenylpiperazine scaffold continues to be a highly valuable and versatile tool in medicinal chemistry. Its adaptability allows for the fine-tuning of pharmacological properties to target a wide array of biological targets with high affinity and selectivity. The examples provided in this guide, spanning CNS disorders and oncology, underscore the broad therapeutic potential of this remarkable chemical entity. Future research will undoubtedly continue to leverage the phenylpiperazine core to develop novel and improved therapies for a range of human diseases. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in their drug discovery and development endeavors.
References
- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and acaricidal activity of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Substituted Phenylpiperazine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylpiperazine compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The phenylpiperazine scaffold is considered a "privileged structure," capable of interacting with a variety of G-protein coupled receptors (GPCRs), particularly those within the central nervous system (CNS). This guide provides a comprehensive overview of the pharmacological profile of these compounds, focusing on their structure-activity relationships (SAR), receptor binding affinities, and the experimental methodologies used for their evaluation.
Core Pharmacological Targets and Structure-Activity Relationships
The pharmacological effects of substituted phenylpiperazines are largely determined by the nature and position of substituents on both the phenyl ring and the second nitrogen of the piperazine ring. These modifications influence the affinity and selectivity of the compounds for various receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.
Serotonergic Receptor Activity
Substituted phenylpiperazines are well-known for their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.
-
5-HT1A Receptor Affinity: Many phenylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, often acting as agonists or partial agonists. The presence of a methoxy group on the phenyl ring, as seen in compounds like buspirone, is often associated with potent 5-HT1A activity. The length and nature of the alkyl chain connecting the piperazine to a terminal moiety also significantly modulate affinity.
-
5-HT2A/2C Receptor Affinity: Phenylpiperazines can also display significant affinity for 5-HT2A and 5-HT2C receptors, often as antagonists. This dual 5-HT1A/5-HT2A activity is a hallmark of several atypical antipsychotic drugs.
Dopaminergic Receptor Activity
Dopamine receptors, especially the D2 and D3 subtypes, are key targets for phenylpiperazine compounds, particularly in the context of antipsychotic and neurological drug development.
-
D2/D3 Receptor Affinity: Arylpiperazine derivatives have been extensively explored as D2 and D3 receptor ligands. The nature of the substituent on the phenyl ring can influence selectivity between these two closely related receptors. For instance, certain bulky substituents can favor D3 selectivity. Many of these compounds act as partial agonists or antagonists at D2 receptors, a mechanism thought to contribute to their antipsychotic efficacy with a reduced risk of extrapyramidal side effects.
Adrenergic Receptor Activity
Phenylpiperazine derivatives also interact with adrenergic receptors, primarily the α1 and α2 subtypes.
-
α1-Adrenergic Receptor Affinity: A number of N-phenylpiperazine derivatives have been shown to bind to α1-adrenoceptors. The binding is often driven by hydrogen bonds and electrostatic forces between the piperazine moiety and key residues in the receptor binding pocket, such as Asp106.
Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities (Ki) and functional potencies (IC50/EC50) for a selection of substituted phenylpiperazine compounds. This data is compiled from various in vitro studies and is intended for comparative purposes.
| Compound | Target Receptor | Ki (nM) | Assay Type | Reference Compound |
| Serotonin Receptor Ligands | ||||
| 1-(2-Methoxyphenyl)piperazine | 5-HT1A | 1.2 | Radioligand Binding | 5-CT (Ki = 0.5 nM) |
| Aripiprazole | 5-HT1A | 5.0 | Radioligand Binding | - |
| Dopamine Receptor Ligands | ||||
| Compound 6a ¹ | D3 | ~1 | Radioligand Binding | - |
| D2 | >500 | Radioligand Binding | - | |
| Adrenergic Receptor Ligands | ||||
| Prazosin (reference) | α1A | - | Radioligand Binding | - |
¹Compound 6a is a 3-thiophenephenyl fluoride substituted N-phenylpiperazine analog[1].
Note: The binding affinities and potencies of these compounds can vary depending on the specific experimental conditions, including the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible pharmacological characterization of substituted phenylpiperazine compounds. Below are representative protocols for key in vitro and in vivo assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Protocol for 5-HT1A Receptor Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human 5-HT1A receptor or from brain tissue (e.g., rat hippocampus). The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Assay Components:
-
Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist) is commonly used.
-
Test Compounds: Substituted phenylpiperazine derivatives are serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.
-
-
Incubation: Membrane homogenate, radioligand, and the test compound (or buffer for total binding, or non-labeled ligand for non-specific binding) are incubated in a final volume (e.g., 250 µL) at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is calculated from its IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition.
Protocol for Dopamine D2 Receptor Functional Assay (cAMP Measurement):
-
Cell Culture: CHO-K1 cells stably expressing the human D2 dopamine receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and incubated overnight.
-
cAMP Stimulation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Treatment: The test compounds (substituted phenylpiperazines) are added at various concentrations. D2 receptor agonists will inhibit the forskolin-induced cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined.
In Vivo Behavioral Assays
In vivo assays in animal models are essential for evaluating the physiological and behavioral effects of CNS-active compounds.
Protocol for Anxiolytic Activity Assessment (Elevated Plus Maze in Mice):
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animals: Male Swiss albino mice are typically used.
-
Drug Administration: Test compounds, a vehicle control, and a standard anxiolytic drug (e.g., diazepam) are administered to different groups of mice (e.g., intraperitoneally) at a specific time before the test.
-
Test Procedure: Each mouse is placed at the center of the maze, and its behavior is recorded for a set period (e.g., 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect. The data is analyzed using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for the pharmacological evaluation of substituted phenylpiperazine compounds.
Caption: GPCR signaling pathways for α1-adrenergic and D2 dopamine receptors.
Caption: Preclinical drug discovery workflow for phenylpiperazine compounds.
Conclusion
Substituted phenylpiperazine compounds remain a cornerstone of modern medicinal chemistry, offering a rich scaffold for the design of novel therapeutics targeting a range of CNS disorders. A thorough understanding of their pharmacological profile, guided by systematic in vitro and in vivo evaluation, is paramount for the successful development of new chemical entities with improved efficacy and safety profiles. This guide provides a foundational overview of the key pharmacological aspects and experimental methodologies essential for researchers in this dynamic field.
References
Unveiling Intermolecular Interactions: A Hirshfeld Surface Analysis of the 1-(4-bromobenzoyl)-4-phenylpiperazine Crystal Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the crystal structure of 1-(4-bromobenzoyl)-4-phenylpiperazine, with a focus on elucidating the intermolecular interactions through Hirshfeld surface analysis. For professionals in drug development and materials science, a thorough understanding of the three-dimensional arrangement of molecules in a crystal lattice and the non-covalent forces that govern this packing is paramount. These interactions directly influence key physicochemical properties such as solubility, stability, and bioavailability. This document details the experimental methodologies for crystal structure determination and the computational techniques for Hirshfeld surface analysis, presenting the quantitative data in a clear, tabular format and visualizing complex workflows and relationships using Graphviz diagrams.
Introduction
Piperazine derivatives are a significant class of compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic applications. The substitution on the piperazine ring dictates the molecule's pharmacological activity and its solid-state properties. The title compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, is a subject of interest for understanding how the interplay of different functional groups, namely the bromobenzoyl and phenyl moieties, influences its crystal packing.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density, it provides a unique fingerprint of the molecular environment. This analysis allows for the decomposition of the complex network of interactions into individual atom-atom contacts and their percentage contributions to the overall crystal packing.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, crystallization, and structural analysis of 1-(4-bromobenzoyl)-4-phenylpiperazine.
Synthesis and Crystallization
The synthesis of 1-(4-bromobenzoyl)-4-phenylpiperazine is achieved through a standard amidation reaction. A solution of 1-phenylpiperazine and an appropriate base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) is treated with 4-bromobenzoyl chloride at a reduced temperature (0-5 °C) and then stirred at room temperature. The resulting product is purified by extraction and recrystallization.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture. For 1-(4-bromobenzoyl)-4-phenylpiperazine, orange, block-like crystals were obtained.
Single-Crystal X-ray Diffraction (SC-XRD)
A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 90 K) during data collection to minimize thermal vibrations and improve data quality.
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Cu Kα radiation). A series of frames are collected as the crystal is rotated, covering a comprehensive portion of the reciprocal space.
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is performed using the crystallographic information file (CIF) obtained from the SC-XRD experiment and specialized software such as CrystalExplorer. The analysis involves the following key steps:
-
Generation of the Hirshfeld Surface: The Hirshfeld surface is generated based on the electron distribution of the molecule. This surface is mapped with various properties, such as dnorm (normalized contact distance), to visualize intermolecular contacts. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.
-
2D Fingerprint Plots: The Hirshfeld surface is deconstructed into a two-dimensional histogram, known as a fingerprint plot. This plot summarizes all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di).
-
Decomposition of Fingerprint Plots: The overall fingerprint plot is decomposed to quantify the percentage contribution of specific atom-atom contacts to the total Hirshfeld surface area. This provides a detailed quantitative breakdown of the intermolecular interactions.
Data Presentation
The crystallographic data and the results of the Hirshfeld surface analysis for 1-(4-bromobenzoyl)-4-phenylpiperazine are summarized in the following tables.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₇H₁₇BrN₂O |
| Formula Weight | 345.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.8968 (2) |
| b (Å) | 14.5101 (4) |
| c (Å) | 8.9142 (3) |
| β (°) | 94.138 (1) |
| Volume (ų) | 760.31 (4) |
| Z | 2 |
| Temperature (K) | 90 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Density (calculated) (g/cm³) | 1.509 |
| F(000) | 352.0 |
Hirshfeld Surface Analysis: Intermolecular Contact Contributions
The Hirshfeld surface analysis reveals the following quantitative contributions of different intermolecular contacts to the crystal packing of 1-(4-bromobenzoyl)-4-phenylpiperazine[1]:
| Contact Type | Contribution (%) | Description |
| H···H | 45.5 | The most significant contribution, arising from the numerous hydrogen atoms on the molecular surface. |
| C···H / H···C | 26.8 | Significant interactions between carbon and hydrogen atoms, indicative of C-H···π and other weak contacts. |
| Br···H / H···Br | 12.6 | Substantial contacts involving the bromine atom and hydrogen atoms, highlighting the role of the halogen. |
| O···H / H···O | 7.1 | Contacts between the carbonyl oxygen and hydrogen atoms, suggesting weak C-H···O hydrogen bonds. |
| N···H / H···N | 3.1 | Interactions involving the piperazine nitrogen atoms and hydrogen atoms. |
| O···Br / Br···O | 1.7 | Minor contacts between the carbonyl oxygen and the bromine atom. |
| Br···Br | 1.1 | Weak halogen-halogen interactions. |
| C···Br / Br···C | 1.0 | Minor contacts between carbon atoms and the bromine atom. |
| C···O / O···C | 0.8 | Minor contacts between carbon atoms and the carbonyl oxygen. |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and logical connections in the analysis of the 1-(4-bromobenzoyl)-4-phenylpiperazine crystal structure.
Conclusion
This technical guide has provided a detailed overview of the Hirshfeld surface analysis of the 1-(4-bromobenzoyl)-4-phenylpiperazine crystal structure. The quantitative data clearly indicates that the crystal packing is predominantly governed by H···H, C···H/H···C, and Br···H/H···Br contacts, highlighting the significant role of both ubiquitous van der Waals forces and specific halogen-hydrogen interactions in the supramolecular assembly. The methodologies and data presented herein serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the solid-state behavior of piperazine-based compounds and demonstrating the utility of Hirshfeld surface analysis in understanding and predicting the properties of crystalline materials.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2-Bromobenzoyl)-4-phenylpiperazine
This document provides a detailed protocol for the synthesis of 1-(2-Bromobenzoyl)-4-phenylpiperazine, a valuable intermediate in medicinal chemistry and drug discovery. Phenylpiperazine derivatives are known pharmacophores present in a wide array of biologically active compounds.[1][2][3] The following protocol is based on the acylation of 1-phenylpiperazine with 2-bromobenzoyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₇BrN₂O |
| Molecular Weight | 345.24 g/mol |
| Starting Material (1) | 1-Phenylpiperazine |
| Starting Material (2) | 2-Bromobenzoyl chloride |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Base | Triethylamine (Et₃N) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4-6 hours |
| Expected Yield | 85-95% (This is a typical range and may vary) |
| Appearance | White to off-white solid |
Experimental Protocol
Materials and Reagents
-
1-Phenylpiperazine
-
2-Bromobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Silica gel (for column chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylpiperazine (1.0 eq).
-
Dissolve the 1-phenylpiperazine in anhydrous dichloromethane (DCM).
-
Cool the resulting solution to 0 °C using an ice bath.
-
-
Addition of Base:
-
To the cooled solution, add triethylamine (1.2 eq) dropwise while stirring. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.
-
-
Acylation Reaction:
-
In a separate flask, dissolve 2-bromobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the 2-bromobenzoyl chloride solution dropwise to the stirred 1-phenylpiperazine solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-phenylpiperazine) is consumed.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
- 1. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 1-(2-Bromobenzoyl)-4-phenylpiperazine via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(2-Bromobenzoyl)-4-phenylpiperazine is a valuable building block in medicinal chemistry and drug discovery, belonging to the phenylpiperazine class of compounds known for their diverse pharmacological activities.[1] Achieving high purity of this intermediate is critical for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of crude this compound using the recrystallization technique. The method described herein effectively removes unreacted starting materials and side products, yielding a final product of high purity suitable for downstream applications.
Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. Any insoluble impurities can be removed by hot filtration. As the solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the solvent (mother liquor). The purified crystals are then isolated, washed, and dried.
Caption: Principle of separating a compound from impurities via recrystallization.
Experimental Protocol
This protocol outlines the necessary steps for selecting an appropriate solvent and performing the recrystallization of this compound.
2.1. Materials and Equipment
-
Compound: Crude this compound
-
Solvents (Reagent Grade): Ethyl acetate, Isopropanol, Acetone, Ethanol
-
Equipment: Erlenmeyer flasks, heating mantle with magnetic stirring, reflux condenser, Buchner funnel and flask, vacuum source, filter paper, glass funnel, watch glass, spatula, and a melting point apparatus.
2.2. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of solvent vapors and contact with skin.
-
Use a heating mantle as a heat source to avoid open flames with flammable organic solvents.
2.3. Step 1: Solvent Selection
The ideal recrystallization solvent should dissolve the target compound completely at high temperatures but poorly at low temperatures. Ethyl acetate is a good starting point based on literature for similar compounds.[1]
-
Screening: Place approximately 20-30 mg of the crude product into four separate test tubes.
-
Solubility Test: To each tube, add 0.5 mL of a different solvent (Ethyl Acetate, Isopropanol, Acetone, Ethanol) at room temperature. Observe if the compound dissolves.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture in a water bath while stirring. Add small increments of solvent until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: The optimal solvent is the one that dissolves the compound when hot but produces a high yield of crystalline precipitate upon cooling.
2.4. Step 2: Recrystallization Procedure
The following workflow illustrates the main steps of the procedure.
Caption: Step-by-step workflow for the recrystallization of the target compound.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add the selected solvent (e.g., ethyl acetate) portion-wise. Heat the mixture to a gentle boil with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated glass funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals. Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Results
The effectiveness of the recrystallization protocol is evaluated by comparing the purity, melting point, and appearance of the material before and after the procedure.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Purity (by HPLC) | 94.5% | >99.5% |
| Yield | N/A | 85% |
| Melting Point | 117-121 °C | 121-123 °C[1] |
| Appearance | Off-white to tan powder | White crystalline solid |
Note: Data presented are representative and may vary based on the quality of the crude material and specific experimental conditions. The melting point is based on the structurally similar 1-(4-bromobenzoyl)-4-phenylpiperazine.
Discussion
The data clearly demonstrates the successful purification of this compound. The purity, as determined by HPLC, increased significantly from 94.5% to over 99.5%. This improvement is corroborated by the physical properties of the material; the color improved from an off-white powder to a white crystalline solid, and the melting point range narrowed to a sharp 2°C range, indicating a substance of high purity. The recovery yield of 85% is excellent for a single recrystallization step, indicating that the chosen solvent system was highly effective. This protocol provides a reliable and efficient method for obtaining high-purity this compound essential for pharmaceutical research and development.
References
HPLC and TLC methods for analyzing 1-(2-Bromobenzoyl)-4-phenylpiperazine purity
An ever-growing need for stringent quality control in the pharmaceutical industry necessitates robust analytical methodologies for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates. This document provides detailed application notes and protocols for the analysis of 1-(2-Bromobenzoyl)-4-phenylpiperazine, a key chemical intermediate, utilizing High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. The following reverse-phase HPLC method is optimized for the purity analysis of this compound and the detection of potential process-related impurities.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The method parameters are summarized in the table below.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocol
1. Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a standard solution of approximately 100 µg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a sample solution of approximately 100 µg/mL.
-
Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the principal peak should not be more than 2.0%.
-
The tailing factor for the principal peak should not be more than 2.0.
-
The theoretical plates for the principal peak should not be less than 2000.
4. Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the area of the principal peak and any impurity peaks.
5. Calculation of Purity:
-
The purity of the sample can be calculated using the area normalization method:
Expected Results
| Compound | Retention Time (min) |
| This compound | ~ 8.5 |
| Potential Impurity 1 (e.g., 2-Bromobenzoic acid) | ~ 3.2 |
| Potential Impurity 2 (e.g., 1-Phenylpiperazine) | ~ 4.1 |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Thin-Layer Chromatography (TLC) Method
TLC is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is particularly useful for monitoring reaction progress and for rapid purity checks.
Materials and Conditions
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 F254 TLC plates |
| Mobile Phase | Ethyl Acetate : Hexane (30:70 v/v) |
| Chamber | Saturated with mobile phase for 30 minutes |
| Application Volume | 5 µL |
| Detection | UV light at 254 nm |
Experimental Protocol
1. Standard Preparation:
-
Prepare a solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
2. Sample Preparation:
-
Prepare a solution of the this compound sample to be tested in dichloromethane at a concentration of 1 mg/mL.
3. Plate Preparation and Development:
-
Using a capillary tube, spot 5 µL of the standard and sample solutions onto the TLC plate, approximately 1.5 cm from the bottom edge.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top edge.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry in a fume hood.
4. Visualization and Analysis:
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf) for the principal spot in the standard and sample lanes.
-
Compare the Rf value of the principal spot in the sample to that of the standard. The presence of additional spots in the sample lane indicates impurities.
Expected Results
| Compound | Rf Value |
| This compound | ~ 0.45 |
| Less polar impurities | Rf > 0.45 |
| More polar impurities | Rf < 0.45 |
TLC Workflow Diagram
Caption: TLC analysis workflow for this compound.
These HPLC and TLC methods provide a comprehensive approach for the purity analysis of this compound, ensuring its quality and suitability for subsequent use in research and development. The provided protocols are a starting point and may require further optimization based on specific laboratory conditions and instrumentation.
Application Notes and Protocols for the Evaluation of 1-(2-Bromobenzoyl)-4-phenylpiperazine as a Potential Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the action of the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine in the synaptic cleft.[1] This mechanism of action makes DRIs valuable therapeutic agents for conditions such as attention-deficit hyperactivity disorder (ADHD) and narcolepsy, and they are also investigated for their potential in treating mood disorders and substance abuse.[1][2] The phenylpiperazine scaffold is a well-established pharmacophore present in numerous centrally acting agents.[3][4] While the specific compound 1-(2-Bromobenzoyl)-4-phenylpiperazine has not been extensively characterized in publicly available literature as a dopamine reuptake inhibitor, its structural similarity to other biologically active phenylpiperazine derivatives warrants investigation into its potential pharmacological activity at the dopamine transporter.[3][5]
These application notes provide a comprehensive overview of the standard experimental protocols required to characterize the potential DRI activity of this compound. The described methodologies cover in vitro and in vivo assays essential for determining the compound's affinity, potency, and functional effects on the dopamine system.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro Dopamine Transporter (DAT) Binding Affinity
| Compound | Ki (nM) [³H]-WIN 35,428 Displacement |
| This compound | |
| GBR 12909 (Positive Control) | |
| Cocaine (Reference Compound) |
Table 2: In Vitro Dopamine Uptake Inhibition
| Compound | IC50 (nM) for [³H]-Dopamine Uptake Inhibition |
| This compound | |
| GBR 12909 (Positive Control) | |
| Cocaine (Reference Compound) |
Table 3: In Vivo Microdialysis in Rat Striatum
| Treatment Group | Baseline Dopamine (pg/µL) | Peak Extracellular Dopamine (% of Baseline) | AUC of Extracellular Dopamine (% change from vehicle) |
| Vehicle | 100% | 0% | |
| This compound (1 mg/kg) | |||
| This compound (5 mg/kg) | |||
| This compound (10 mg/kg) | |||
| GBR 12909 (5 mg/kg) |
Table 4: In Vivo Locomotor Activity in Mice
| Treatment Group | Total Distance Traveled (cm) in 60 min | % Change from Vehicle |
| Vehicle | 0% | |
| This compound (1 mg/kg) | ||
| This compound (5 mg/kg) | ||
| This compound (10 mg/kg) | ||
| Cocaine (10 mg/kg) |
Experimental Protocols
In Vitro Protocols
1. Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled DAT ligand.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
[³H]-WIN 35,428 (radioligand).
-
GBR 12909 (a selective DAT inhibitor for determining non-specific binding).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and vials.
-
Microplate harvester and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand [³H]-WIN 35,428 at a final concentration close to its Kd value (e.g., 2-5 nM).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand, buffer, and a high concentration of GBR 12909 (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg of protein per well).
-
Incubate for 60-120 minutes at 4°C to reach equilibrium.[6]
-
Terminate the incubation by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for the test compound using competitive binding analysis software (e.g., Prism).
-
2. [³H]-Dopamine Uptake Assay
This functional assay measures the potency of the test compound to inhibit the uptake of dopamine into cells expressing the DAT.
-
Materials:
-
HEK293 cells stably expressing hDAT (or similar cell line).
-
[³H]-Dopamine.
-
This compound.
-
Nomifensine or GBR 12909 (positive control).
-
Krebs-HEPES buffer (pH 7.4).
-
Cell culture plates (24- or 96-well).
-
Scintillation counter.
-
-
Procedure:
-
Plate the hDAT-expressing cells in multi-well plates and grow to near confluency.
-
Prepare serial dilutions of this compound.
-
Wash the cells with Krebs-HEPES buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature or 37°C.[7]
-
Initiate dopamine uptake by adding [³H]-Dopamine at a concentration near its Km value (e.g., 10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells several times with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer or sodium hydroxide.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Determine the IC50 value by plotting the percent inhibition of dopamine uptake against the log concentration of the test compound.
-
In Vivo Protocols
1. In Vivo Microdialysis in the Striatum of Freely Moving Rats
This technique allows for the measurement of extracellular dopamine levels in a specific brain region following administration of the test compound.[8][9][10]
-
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Surgical tools.
-
Liquid swivel and tether system.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.
-
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum.
-
Allow the animal to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to stabilize and collect baseline dialysate samples (e.g., every 20 minutes for at least 60-90 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels.
-
2. Locomotor Activity Assay in Mice
This behavioral assay assesses the stimulant or depressant effects of the test compound by measuring changes in spontaneous movement.[11][12]
-
Materials:
-
Adult male mice (e.g., C57BL/6).
-
Locomotor activity chambers equipped with infrared beams.
-
Data acquisition software.
-
This compound.
-
Vehicle (e.g., saline, DMSO/saline mixture).
-
-
Procedure:
-
Habituate the mice to the locomotor activity chambers for 30-60 minutes on a day prior to the experiment.
-
On the test day, administer the vehicle or different doses of this compound to separate groups of mice.
-
Immediately place each mouse into a locomotor activity chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.
-
Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated group.
-
Visualizations
Caption: Dopaminergic synapse and the inhibitory action of a potential DRI.
Caption: Experimental workflow for characterizing a potential DRI.
References
- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of long-term dopaminergic treatment on locomotor behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(2-Bromobenzoyl)-4-phenylpiperazine in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides detailed application notes and experimental protocols for the investigation of the anticancer properties of 1-(2-Bromobenzoyl)-4-phenylpiperazine and its structurally related analogs in various cancer cell lines. While direct experimental data for this compound is limited in publicly available literature, extensive research on closely related bromobenzoyl-phenylpiperazine derivatives has demonstrated significant cytotoxic effects against a broad spectrum of cancer cells. These notes are intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the efficacy and mechanism of action of this class of compounds.
The provided protocols are based on established methodologies for assessing cell viability, apoptosis, and cell cycle progression. The potential mechanisms of action discussed are inferred from studies on analogous phenylpiperazine derivatives, which have been shown to induce apoptosis and cell cycle arrest through various signaling pathways.
Quantitative Data Summary
The cytotoxic activity of a closely related analog, 1-(4-Bromobenzoyl)-4-(4-chlorobenzhydryl)piperazine, has been evaluated across a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from these studies, providing a baseline for the expected potency of this class of compounds.
| Cell Line | Cancer Type | GI50 (µM) |
| Liver Cancer | ||
| HUH7 | Hepatocellular Carcinoma | 2.15 |
| FOCUS | Hepatocellular Carcinoma | 1.91 |
| MAHLAVU | Hepatocellular Carcinoma | 0.44 |
| HEPG2 | Hepatocellular Carcinoma | 0.31 |
| HEP3B | Hepatocellular Carcinoma | 0.85 |
| Breast Cancer | ||
| MCF7 | Adenocarcinoma | 2.45 |
| BT20 | Adenocarcinoma | 1.67 |
| T47D | Ductal Carcinoma | 1.22 |
| CAMA-1 | Adenocarcinoma | 3.21 |
| Colon Cancer | ||
| HCT-116 | Colorectal Carcinoma | 2.55 |
| Gastric Cancer | ||
| KATO-III | Gastric Carcinoma | 2.87 |
| Endometrial Cancer | ||
| MFE-296 | Endometrial Adenocarcinoma | 3.11 |
Postulated Mechanism of Action
Based on studies of various phenylpiperazine derivatives, the anticancer effects of this compound are likely mediated through the induction of apoptosis and/or cell cycle arrest. Several signaling pathways have been implicated in the action of similar compounds.
Caption: Putative signaling pathways affected by phenylpiperazine derivatives leading to anticancer effects.
Experimental Workflow
A general workflow for characterizing the anticancer activity of this compound is outlined below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A logical workflow for the in vitro evaluation of novel anticancer compounds.
Experimental Protocols
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.[1][2]
-
Wash the plates five times with slow-running tap water and allow to air dry.[1][2]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][3]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1][3]
-
Read the absorbance at 510 nm using a microplate reader.[1][4]
-
Calculate the GI50 values from the dose-response curves.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its GI50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Analyze the cells by flow cytometry within 1 hour.[6][7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its GI50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at 4°C for at least 1 hour.[9][10]
-
Wash the fixed cells with PBS to remove the ethanol.[9]
-
Resuspend the cell pellet in PI staining solution.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.[9][11]
Western Blot Analysis of Apoptosis-Related Proteins
This method is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, p53, p21, Cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the lysates using a BCA assay.[12]
-
Separate equal amounts of protein (20-50 µg) by SDS-PAGE.[12][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12][14]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13]
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Disclaimer
The information provided in this document is for research purposes only. The proposed mechanisms of action are based on findings from structurally similar compounds and require experimental validation for this compound. Researchers should optimize the protocols for their specific cell lines and experimental conditions.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 13. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
Developing Phenylpiperazine-Based Antagonists for Alpha(1)-Adrenoceptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of selective antagonists for alpha(1)-adrenoceptors (α1-ARs) utilizing the phenylpiperazine scaffold. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of novel α1-AR antagonists.
Introduction to Alpha(1)-Adrenoceptors and Phenylpiperazine Scaffolds
Alpha(1)-adrenoceptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into three subtypes: α1A, α1B, and α1D.[1][2] These receptors are crucial in mediating the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine. Their activation, primarily through the Gq/11 protein signaling cascade, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
The phenylpiperazine scaffold has emerged as a versatile and privileged structure in the design of α1-AR antagonists.[3] Its chemical tractability allows for systematic modifications to explore structure-activity relationships (SAR) and optimize for potency and subtype selectivity. Numerous clinically successful drugs and investigational compounds for conditions such as benign prostatic hyperplasia (BPH) and hypertension are based on this scaffold.[3][4]
Quantitative Data of Phenylpiperazine-Based α1-Adrenoceptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of a selection of phenylpiperazine derivatives for the three α1-adrenoceptor subtypes. This data is crucial for comparing the potency and selectivity of different compounds.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Reference |
| Prazosin | 0.17 | 0.34 | 0.43 | [2] |
| Naftopidil | 3.7 | 20 | 1.2 | [2] |
| HJZ-12 | - | - | - | [2] |
| Compound 4 | 2.4 | - | - | [5] |
| Compound 5 | 2.1 | - | - | [5] |
| Compound 10 | 16.5 | 8.5 | 13.2 | [1] |
| Compound 12 | 11.2 | 10.1 | 9.8 | [1] |
| Compound 14 | 57.6 | 182 | 11.9 | [1] |
| Compound 16 | 19.1 | 15.3 | 14.7 | [1] |
Signaling Pathway and Experimental Workflow
Alpha(1)-Adrenoceptor Signaling Pathway
Activation of α1-adrenoceptors initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: Alpha(1)-adrenoceptor Gq-coupled signaling pathway.
General Experimental Workflow for Antagonist Development
The development and characterization of novel α1-AR antagonists typically follows a structured workflow, from initial screening to functional characterization.
Caption: Workflow for developing α1-adrenoceptor antagonists.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1-Adrenoceptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
Radioligand: [³H]-Prazosin (a non-selective α1-antagonist).
-
Non-specific binding control: Phentolamine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds (phenylpiperazine derivatives) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each data point:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Prazosin (at a concentration near its Kd, typically 0.1-0.5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM phentolamine, 50 µL of [³H]-Prazosin, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]-Prazosin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 25°C) for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for α1-Adrenoceptor Functional Antagonism
This protocol outlines a cell-based functional assay to measure the ability of test compounds to antagonize agonist-induced calcium mobilization mediated by α1-adrenoceptors. This is often performed using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).
-
Probenecid (an anion transport inhibitor to prevent dye leakage).
-
Agonist: Phenylephrine or A-61603 (for α1A).
-
Test compounds (phenylpiperazine derivatives) at various concentrations.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing probenecid (typically 2.5 mM).
-
Aspirate the cell culture medium from the plates and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the desired volume of the test compound solutions to the wells containing the dye-loaded cells.
-
Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
-
FLIPR Measurement:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to measure the fluorescence signal before and after the addition of the agonist.
-
The FLIPR will add a pre-determined concentration of the agonist (typically the EC₈₀) to each well.
-
Record the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
The antagonist effect is observed as a reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) using non-linear regression analysis.
-
The pA₂ value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot.
-
Structure-Activity Relationship (SAR) of Phenylpiperazine Scaffolds
The affinity and selectivity of phenylpiperazine derivatives for α1-adrenoceptor subtypes are highly dependent on the nature and position of substituents on both the phenyl and piperazine rings, as well as the linker connecting the phenylpiperazine moiety to another part of the molecule.
Caption: Key SAR points for phenylpiperazine-based α1-antagonists.
Key SAR Insights:
-
Phenyl Ring Substitutions: Ortho-substitutions on the phenyl ring, such as a methoxy group, are often crucial for high affinity.[5][6] The nature and position of other substituents can modulate selectivity between the α1 subtypes.
-
Piperazine Ring: The basic nitrogen of the piperazine ring is generally considered essential for interaction with a conserved aspartate residue in the receptor binding pocket.
-
N4-Substituent: The substituent at the N4 position of the piperazine ring is a key point of diversification and significantly impacts the pharmacological profile, including affinity, selectivity, and functional activity.
-
Linker: The length and composition of the linker between the phenylpiperazine core and a terminal moiety can influence binding affinity and selectivity.
By systematically applying the protocols and considering the SAR principles outlined in this document, researchers can effectively advance the development of novel and improved phenylpiperazine-based antagonists for alpha(1)-adrenoceptors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antiproliferative Activity of 1-(2-Bromobenzoyl)-4-phenylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the antiproliferative activity of 1-(2-Bromobenzoyl)-4-phenylpiperazine is not extensively available in publicly accessible literature. The following application note provides a comprehensive set of protocols and illustrative data based on standard methodologies for evaluating novel chemical entities and the known activities of similar arylpiperazine derivatives.[1]
Introduction
The arylpiperazine scaffold is a significant pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic effects.[1][2] In oncology, derivatives of phenylpiperazine have been investigated for their potential as anticancer agents, with some showing efficacy against various cancer cell lines.[1][3][4] These compounds can exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[4][5]
This document outlines detailed protocols for assessing the in vitro antiproliferative properties of this compound (referred to herein as Compound X). The provided methodologies describe the use of the MTT assay for determining cytotoxic effects on a panel of human cancer cell lines. Furthermore, a potential mechanism of action involving the disruption of microtubule dynamics is proposed for visualization and further investigation.
Experimental Protocols
General Cell Culture
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HCT-116 - colorectal cancer) and a non-cancerous cell line (e.g., 184B5 - normal breast epithelium) should be obtained from a reputable cell bank.
-
Culture Medium: Adherent cell lines are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7]
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[6]
-
Subculturing: Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
Materials:
-
Compound X (this compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
96-well flat-bottom plates
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[6][10]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (typically >95%). Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of Compound X (e.g., 10 mM) in DMSO. Create a series of working dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Compound X. Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO) and wells with medium only (blank control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6][7]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][10] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 540-570 nm using a microplate reader.[8]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] x 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell proliferation by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The antiproliferative activity of Compound X is quantified by its IC₅₀ value. Lower IC₅₀ values indicate higher potency. A compound is generally considered active if its IC₅₀ value is in the low micromolar range. Selectivity is assessed by comparing the IC₅₀ values in cancer cell lines to those in non-cancerous cell lines.
Table 1: Illustrative Antiproliferative Activity (IC₅₀) of Compound X against Human Cell Lines (Note: The following data are hypothetical and for illustrative purposes only.)
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| HeLa | Cervical Carcinoma | 8.5 ± 0.7 | 7.1 |
| MCF-7 | Breast Adenocarcinoma | 12.2 ± 1.1 | 4.9 |
| HCT-116 | Colorectal Carcinoma | 6.8 ± 0.5 | 8.8 |
| 184B5 | Normal Breast Epithelium | 60.1 ± 4.5 | - |
*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Several phenylpiperazine-containing compounds have been shown to induce cell cycle arrest and apoptosis by interfering with microtubule dynamics.[4] It is plausible that Compound X could act as a tubulin polymerization inhibitor. This disruption of microtubule formation would activate the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and subsequently triggering the intrinsic apoptotic pathway.
Conclusion
This document provides a standardized and detailed framework for the initial in vitro evaluation of this compound as a potential antiproliferative agent. The MTT assay serves as a robust and high-throughput primary screen to determine cytotoxicity across various cancer cell lines. Based on the activities of structurally related molecules, Compound X may exert its effects by inhibiting tubulin polymerization, a mechanism that warrants further investigation through cell cycle analysis, immunofluorescence studies of microtubule structure, and direct tubulin polymerization assays. The protocols and illustrative data herein form a foundation for subsequent preclinical development.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. mdpi.com [mdpi.com]
- 4. 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones and related compounds: Synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.3. Antiproliferative Activity In Vitro [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. 2.5. In Vitro Antiproliferative Assay [bio-protocol.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and SAR Studies of 1-(2-Bromobenzoyl)-4-phenylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note details the synthesis, characterization, and structure-activity relationship (SAR) studies of a series of 1-(2-bromobenzoyl)-4-phenylpiperazine derivatives. Phenylpiperazine derivatives are a well-established pharmacophore present in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antipsychotic properties.[1][2] The 1-benzoyl-4-phenylpiperazine scaffold, in particular, has been identified as a promising starting point for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these derivatives and for their biological evaluation, enabling researchers to explore their therapeutic potential. The primary focus of the described assays is on anticancer activity, a field where piperazine-containing compounds have shown significant promise.[3][4][5]
Synthesis of this compound Derivatives
A general synthetic route for the preparation of this compound derivatives involves the acylation of a substituted 1-phenylpiperazine with 2-bromobenzoyl chloride. The following workflow outlines the key steps in the synthesis, purification, and characterization of these compounds.
Experimental Protocol: General Synthesis
This protocol describes a general method for the synthesis of this compound derivatives.[2]
Materials:
-
Substituted 1-phenylpiperazine (1.0 eq)
-
2-Bromobenzoyl chloride (1.05 eq)
-
Triethylamine (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 1-phenylpiperazine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the cooled solution and stir for 10 minutes.
-
Add 2-bromobenzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified compound by NMR, mass spectrometry, and IR spectroscopy.
Biological Evaluation and SAR Studies
The synthesized derivatives can be evaluated for their biological activity, for instance, their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies can then be conducted to identify the chemical moieties responsible for the observed activity.
Quantitative Data Presentation
The following table presents hypothetical cytotoxicity data for a series of this compound derivatives against a human cancer cell line (e.g., MCF-7, breast cancer). This data is illustrative and serves as a template for presenting SAR study results.
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) |
| 1a | H | 15.2 |
| 1b | 4-F | 8.5 |
| 1c | 4-Cl | 5.1 |
| 1d | 4-Br | 4.8 |
| 1e | 4-CH3 | 12.7 |
| 1f | 4-OCH3 | 18.9 |
| 1g | 3,4-diCl | 2.3 |
SAR Analysis: The illustrative data in the table suggests that electron-withdrawing groups at the para-position of the phenyl ring enhance cytotoxic activity, with the order of potency being Br ≈ Cl > F > H. The presence of two chlorine atoms further increases the activity. Conversely, electron-donating groups like methyl and methoxy at the para-position appear to decrease the cytotoxic activity. These observations suggest that the electronic properties of the substituent on the 4-phenylpiperazine moiety play a crucial role in the anticancer activity of these compounds.[3]
Experimental Protocols for Biological Assays
MTT Cytotoxicity Assay
This protocol is used to assess the in vitro cytotoxic effects of the synthesized compounds on cancer cell lines.[6][7]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Potential Mechanism of Action and Signaling Pathway
Based on studies of similar piperazine-containing anticancer agents, a plausible mechanism of action for these compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[4] Inhibition of topoisomerase II can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of apoptotic pathways.
Topoisomerase II Inhibition Assay
This in vitro assay can be used to determine if the synthesized compounds inhibit the activity of topoisomerase II.[1][8]
Materials:
-
Human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Synthesized compounds dissolved in DMSO
-
10% SDS solution
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
In a reaction tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding topoisomerase II enzyme.
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Stop the reaction by adding 10% SDS, followed by proteinase K to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA compared to the control.
Conclusion
This application note provides a comprehensive guide for the synthesis and evaluation of this compound derivatives for SAR studies, with a focus on their potential as anticancer agents. The detailed protocols for synthesis and biological assays, along with the structured approach to data presentation and mechanistic investigation, offer a solid foundation for researchers in the field of drug discovery and development. The provided workflows and hypothetical data serve as a practical template for initiating and conducting such studies.
References
- 1. topogen.com [topogen.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Molecular Docking of 1-(2-Bromobenzoyl)-4-phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the molecular docking of 1-(2-Bromobenzoyl)-4-phenylpiperazine, a novel compound with potential therapeutic applications, against various protein targets implicated in cancer and microbial diseases. Phenylpiperazine derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4][5] This document outlines detailed protocols for in silico molecular docking studies, data interpretation, and visualization of interaction pathways. The provided methodologies and illustrative data are intended to guide researchers in evaluating the binding affinity and interaction mechanisms of this compound with selected protein targets.
Introduction
This compound belongs to the phenylpiperazine class of compounds, which are known pharmacophores in many biologically active agents.[6] Derivatives of this scaffold have been investigated for their potential as anticancer, antifungal, antibacterial, and antipsychotic agents.[6][7] Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to a protein (receptor) and to estimate the strength of their interaction. This technique is instrumental in drug discovery for hit identification, lead optimization, and understanding drug-receptor interactions at a molecular level.
This document focuses on the hypothetical molecular docking of this compound with three potential protein targets:
-
Human Topoisomerase IIα: A key enzyme in DNA replication and a validated target for anticancer drugs.[8][9]
-
Human Androgen Receptor: A crucial protein in the development and progression of prostate cancer.[10]
-
PI3K/Akt/mTOR Pathway Proteins: This signaling cascade is frequently dysregulated in various cancers, making its components attractive therapeutic targets.[11][12]
Target Proteins and Ligand Preparation
Target Protein Selection and Preparation
The three-dimensional crystallographic structures of the target proteins can be obtained from the Protein Data Bank (PDB).
| Target Protein | PDB ID | Organism | Rationale |
| Human Topoisomerase IIα | 4FM9[13][14] | Homo sapiens | A well-established target for anticancer drugs. Phenylpiperazine derivatives have shown inhibitory activity against Topoisomerase II.[8] |
| Human Androgen Receptor | 2AM9[7][15][16] | Homo sapiens | A key driver in prostate cancer. Arylpiperazine derivatives have been explored as androgen receptor antagonists.[1][10] |
| Human PI3Kα | 5JHB[11] | Homo sapiens | A central node in a signaling pathway critical for cancer cell growth and survival.[11][12] |
Protocol for Protein Preparation:
-
Download PDB File: Obtain the coordinate file for the selected protein from the RCSB PDB database.
-
Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Compute and assign appropriate partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
-
Define Binding Site: Identify the active site or binding pocket of the protein. This can be based on the location of a co-crystallized ligand or through literature review and binding site prediction tools.
Ligand Preparation
The structure of this compound needs to be generated and optimized for docking.
Protocol for Ligand Preparation:
-
Generate 3D Structure: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create the 2D structure and convert it to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign Charges: Calculate and assign partial charges to the ligand atoms.
-
Set Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Molecular Docking Protocol
This protocol outlines a general workflow for molecular docking using software such as AutoDock.[13]
-
Grid Box Generation:
-
Define a grid box that encompasses the entire binding site of the target protein.
-
The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and number of energy evaluations.
-
Launch the docking simulation. The software will explore different conformations and orientations of the ligand within the protein's binding site.
-
-
Analysis of Docking Results:
-
The primary output will be a series of docked poses of the ligand, ranked by their predicted binding energy.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Analyze the interactions between the ligand and the protein for the best-ranked pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Data Presentation (Illustrative)
The following tables present hypothetical quantitative data for the docking of this compound with the selected target proteins. This data is for illustrative purposes only.
Table 1: Docking Scores and Binding Energies
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
| Human Topoisomerase IIα | 4FM9 | -8.5 | 0.5 |
| Human Androgen Receptor | 2AM9 | -9.2 | 0.2 |
| Human PI3Kα | 5JHB | -7.8 | 1.5 |
Table 2: Intermolecular Interactions for the Best Docked Pose
| Target Protein | Interacting Residues | Interaction Type |
| Human Topoisomerase IIα | ASP479, GLU522 | Hydrogen Bond |
| ILE769, PRO770 | Hydrophobic | |
| Human Androgen Receptor | GLN711, ARG752 | Hydrogen Bond |
| LEU704, MET745 | Hydrophobic | |
| Human PI3Kα | VAL851, LYS802 | Hydrogen Bond |
| TRP780, ILE932 | Hydrophobic |
Visualizations
Experimental Workflow
Caption: Molecular Docking Experimental Workflow.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Conclusion
The protocols and illustrative data presented in these application notes serve as a comprehensive resource for researchers initiating molecular docking studies on this compound. By following these guidelines, scientists can effectively predict the binding modes and affinities of this compound with various protein targets, thereby accelerating the drug discovery and development process. The hypothetical targeting of Topoisomerase IIα, Androgen Receptor, and PI3Kα highlights the potential of this compound in anticancer therapy, warranting further experimental validation.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of quinolinequinones with N-phenylpiperazine by conversion of hydroxyquinoline as a new class of antimicrobial agents targeting resistant pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. 2AM9: Crystal structure of human androgen receptor ligand binding domain in complex with testosterone [ncbi.nlm.nih.gov]
- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. wwPDB: pdb_00002am9 [wwpdb.org]
Troubleshooting & Optimization
Troubleshooting side reactions in the synthesis of bromobenzoylpiperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromobenzoylpiperazines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing bromobenzoylpiperazines?
A1: The most prevalent method for synthesizing bromobenzoylpiperazines is the N-acylation of piperazine with a corresponding bromobenzoyl chloride (e.g., 2-bromobenzoyl chloride, 3-bromobenzoyl chloride, or 4-bromobenzoyl chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The two most significant side reactions are:
-
Diacylation: Formation of 1,4-bis(bromobenzoyl)piperazine, where both nitrogen atoms of the piperazine ring are acylated.[1][2] This is especially problematic when the stoichiometry is not carefully controlled or when piperazine is not used in sufficient excess.
-
Hydrolysis of Bromobenzoyl Chloride: The acyl chloride can react with any water present in the reaction mixture to form the corresponding bromobenzoic acid.[3][4] This consumes the starting material and can complicate purification.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials (piperazine and bromobenzoyl chloride), you can visualize the consumption of reactants and the formation of the product and any major byproducts. A typical mobile phase for this separation could be a mixture of ethyl acetate and hexane.
Troubleshooting Guide
Below are common problems encountered during the synthesis of bromobenzoylpiperazines, along with their potential causes and recommended solutions.
Problem 1: Low yield of the desired mono-acylated product.
This is a frequent issue that can be attributed to several factors, primarily the formation of the diacylated byproduct.
-
Cause A: Incorrect Stoichiometry. Using a 1:1 molar ratio of piperazine to bromobenzoyl chloride often leads to a significant amount of the diacylated product.
-
Solution A: Use of Excess Piperazine. Employing a significant excess of piperazine (e.g., 4-5 equivalents) can statistically favor mono-acylation.[2] The unreacted piperazine can be removed during the work-up.
-
Cause B: Reaction Temperature. Higher reaction temperatures can sometimes promote diacylation.[6]
-
Solution B: Control Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-acylated product.
The following table summarizes the effect of piperazine equivalents on the yield of the mono- and di-acylated products based on typical outcomes.
| Molar Ratio (Piperazine:Bromobenzoyl Chloride) | Expected Mono-acylation Yield (%) | Expected Di-acylation Yield (%) |
| 1:1 | 30-40 | 50-60 |
| 2:1 | 50-60 | 30-40 |
| 4:1 | >80 | <15 |
Note: These are generalized yields and can vary based on specific reaction conditions.
Problem 2: Presence of significant amounts of 1,4-bis(bromobenzoyl)piperazine in the final product.
Even with optimized reaction conditions, some diacylated product may form. Its removal is crucial for obtaining a pure product.
-
Cause: Insufficient excess of piperazine or localized high concentration of acyl chloride.
-
Solution: Purification by Column Chromatography. Flash column chromatography on silica gel is an effective method for separating the mono- and di-acylated products.[7] Due to the significant difference in polarity (the di-acylated product is much less polar), a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the components.
Experimental Protocol: Purification of 1-(4-bromobenzoyl)piperazine from 1,4-bis(4-bromobenzoyl)piperazine
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) to elute the non-polar di-acylated byproduct first.
-
Monitor the elution using TLC.
-
Once the di-acylated product has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 1:1 Hexane:Ethyl Acetate, and then pure Ethyl Acetate) to elute the more polar mono-acylated product.
-
Finally, a more polar solvent like methanol can be added to the mobile phase to elute any remaining highly polar impurities, such as unreacted piperazine.
-
-
Collect and Concentrate: Collect the fractions containing the pure mono-acylated product and concentrate them under reduced pressure.
Problem 3: Presence of bromobenzoic acid in the product.
This impurity arises from the hydrolysis of bromobenzoyl chloride.
-
Cause: Presence of water in the reaction solvent or starting materials.
-
Solution A: Use of Anhydrous Conditions. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Bromobenzoyl chloride should be handled in a dry environment (e.g., under a nitrogen atmosphere).
-
Solution B: Basic Work-up. During the work-up, washing the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) will deprotonate the acidic bromobenzoic acid, transferring it to the aqueous layer as its carboxylate salt, thus removing it from the organic phase containing the desired product.
Experimental Workflow & Key Relationships
The following diagrams illustrate the key processes and relationships in the synthesis and troubleshooting of bromobenzoylpiperazines.
Caption: A typical experimental workflow for the synthesis and purification of bromobenzoylpiperazines.
Caption: The main reaction pathways leading to the desired product and common side products.
Caption: A logical flow diagram for troubleshooting common issues in bromobenzoylpiperazine synthesis.
References
- 1. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
How to remove impurities from 1-(2-Bromobenzoyl)-4-phenylpiperazine
Welcome to the Technical Support Center for the purification of 1-(2-Bromobenzoyl)-4-phenylpiperazine. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals to help ensure the highest purity of your compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: My final product after synthesis is an oil and won't crystallize. What should I do?
A1: An oily product often indicates the presence of impurities that are depressing the melting point and preventing crystallization. First, ensure all solvent from the reaction workup has been completely removed under high vacuum. If it remains an oil, the most effective approach is to purify the crude product using column chromatography before attempting recrystallization again.
Q2: I performed a recrystallization, but my purity (as checked by HPLC/NMR) did not improve significantly. What went wrong?
A2: This suggests that the chosen recrystallization solvent is not ideal for separating the product from the specific impurities present. The impurities may have similar solubility to your product in that solvent. You should experiment with different solvent systems. A good starting point is a binary solvent system where the product is soluble in one solvent (e.g., dichloromethane or ethyl acetate) and insoluble in the other (e.g., hexanes or heptane). Dissolve your compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until turbidity persists, then heat to redissolve and cool slowly.
Q3: What are the most common impurities I should expect in my synthesis of this compound?
A3: The most common impurities depend on the synthetic route, but for a standard amide coupling between 2-bromobenzoyl chloride and 1-phenylpiperazine, you can expect:
-
Unreacted 1-phenylpiperazine: A basic impurity that can be removed with an acidic wash during workup.
-
2-Bromobenzoic acid: An acidic impurity resulting from the hydrolysis of the acyl chloride. This can be removed with a basic wash (e.g., saturated sodium bicarbonate solution).[1]
-
Di-acylated piperazine: A byproduct where a second molecule of 2-bromobenzoyl chloride has reacted, though this is less common.
-
Residual solvents: Solvents from the reaction or workup (e.g., DMF, dichloromethane, ethyl acetate).
Q4: How do I choose the correct mobile phase for column chromatography?
A4: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC). Spot your crude material on a TLC plate and test various solvent systems, typically mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal system will show good separation between the spot corresponding to your product and the spots of the impurities, with the product spot having an Rf value between 0.2 and 0.4.
Troubleshooting Guides and Experimental Protocols
Purification Workflow
The following diagram outlines the general workflow for the purification of this compound.
Caption: Decision workflow for purifying crude this compound.
Method 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product.
Experimental Protocol: Recrystallization from Ethyl Acetate
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a hot plate and a reflux condenser for safety.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Troubleshooting Recrystallization
| Problem Encountered | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used; supersaturation was not achieved. | Boil off some of the solvent to concentrate the solution and attempt to cool again. Alternatively, scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the impure product. Impurities are preventing crystal lattice formation. | Switch to a lower-boiling point solvent or a binary solvent system (e.g., Dichloromethane/Hexanes). Consider pre-purification with column chromatography. |
| Low recovery of the product | The product has high solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Ensure the solution is cooled thoroughly in an ice bath before filtration. When washing crystals, use a minimal amount of ice-cold solvent. Ensure filtration apparatus is pre-warmed for hot filtration. |
Data Presentation: Purity Analysis
| Purification Stage | Method | Purity (%) | Yield (%) |
| Crude Product | HPLC | 85.2 | 95.0 |
| After Recrystallization | HPLC | 98.9 | 78.0 |
Method 2: Flash Column Chromatography
This method is ideal for separating the desired product from significant amounts of impurities, especially when the product is an oil or when recrystallization is ineffective.
Experimental Protocol: Silica Gel Chromatography
-
Select Mobile Phase: Using TLC, determine a suitable mobile phase. A common starting point for compounds of this type is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v).
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For a more uniform band, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions in test tubes. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Product: Dry the resulting product under high vacuum. If it is a solid, a final recrystallization may be performed to obtain crystalline material.
Troubleshooting Column Chromatography
| Problem Encountered | Possible Cause | Suggested Solution |
| Poor separation of spots | The mobile phase is too polar or not polar enough. | Adjust the polarity of the mobile phase. If spots are too high on the TLC plate (high Rf), decrease polarity (more hexanes). If they are too low (low Rf), increase polarity (more ethyl acetate). |
| Cracked or channeled column bed | The column was packed improperly or ran dry. | Ensure the silica bed is always submerged in the mobile phase. Pack the column carefully to create a homogenous bed. |
| Broad or tailing bands | The sample was loaded in too large a volume of solvent. The compound may be interacting too strongly with the silica. | Load the sample in the most minimal volume of solvent possible or use the dry-loading technique. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing for basic compounds like piperazines. |
Data Presentation: Purity Analysis
| Purification Stage | Method | Purity (%) | Yield (%) |
| Crude Product | HPLC | 72.5 | 98.0 |
| After Column Chromatography | HPLC | 99.5 | 85.0 |
Relevant Biological Pathway
Phenylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.[2] While the specific targets of this compound require dedicated pharmacological screening, the diagram below illustrates a generalized GPCR signaling cascade, a common mechanism of action for this class of compounds.
Caption: Generalized GPCR signaling pathway often modulated by phenylpiperazine derivatives.
References
Technical Support Center: Stability of 1-(2-Bromobenzoyl)-4-phenylpiperazine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Bromobenzoyl)-4-phenylpiperazine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on the chemical structure, the primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the amide bond. This can be catalyzed by both acidic and alkaline conditions, leading to the formation of 2-bromobenzoic acid and 1-phenylpiperazine. Oxidative degradation and photodegradation are also potential pathways that should be considered during stability studies.[1]
Q2: What factors are known to influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to light.[1] Extreme pH values (either highly acidic or alkaline) are likely to accelerate hydrolytic degradation. Increased temperature will also increase the rate of degradation. Exposure to UV or fluorescent light may induce photolytic degradation.
Q3: Are there any known incompatible excipients or solution components?
Q4: What is a suitable analytical method for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique.[2][3] A reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer) is a common starting point for method development. UV detection at a wavelength where the parent compound and potential degradants have significant absorbance should be employed.
Q5: How can I prepare a stock solution of this compound for my experiments, given its likely low aqueous solubility?
A5: Due to the hydrophobic nature of the molecule, the aqueous solubility of this compound is expected to be low. To prepare a stock solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO) before diluting with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your experimental system.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of parent compound peak in HPLC analysis. | 1. The pH of the aqueous solution is too high or too low, causing rapid hydrolysis. 2. The solution was stored at an elevated temperature. 3. The solution was exposed to light. | 1. Adjust the pH of the solution to a more neutral range (e.g., pH 6-8) if the experimental conditions allow. 2. Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. 3. Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Appearance of multiple unknown peaks in the chromatogram. | 1. The compound is degrading into multiple products. 2. The sample is contaminated. 3. The mobile phase is unstable or contaminated. | 1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products.[4] 2. Prepare fresh samples using high-purity starting materials and solvents. 3. Prepare fresh mobile phase and ensure all components are of high quality. |
| Inconsistent analytical results between replicates. | 1. Incomplete dissolution of the compound. 2. Adsorption of the compound to container surfaces. 3. Pipetting errors. | 1. Ensure complete dissolution of the stock solution by vortexing and/or sonicating. Visually inspect for any undissolved particles. 2. Consider using silanized glassware or low-adsorption plasticware. 3. Calibrate pipettes and use proper pipetting techniques. |
| Precipitation of the compound upon dilution in aqueous buffer. | 1. The aqueous solubility of the compound has been exceeded. 2. The organic co-solvent concentration is too low in the final solution. | 1. Decrease the final concentration of the compound. 2. Increase the proportion of the organic co-solvent in the final solution, if permissible for the experiment. 3. Consider the use of a solubilizing agent, such as a cyclodextrin, after confirming its compatibility. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, stability data for this compound in an aqueous solution at pH 7.4 and 25°C. These values are for illustrative purposes and should be confirmed by experimental studies.
| Time (hours) | Parent Compound Remaining (%) | 2-Bromobenzoic Acid (%) | 1-Phenylpiperazine (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 2.4 | 2.4 |
| 48 | 90.5 | 4.7 | 4.8 |
| 72 | 86.1 | 6.9 | 7.0 |
| 168 | 72.3 | 13.8 | 13.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in methanol to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-26 min: Gradient back to 90% A, 10% B
-
26-30 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical primary degradation pathway.
References
- 1. isaacpub.org [isaacpub.org]
- 2. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijlpr.com [ijlpr.com]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Bromobenzoyl)-4-phenylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(2-Bromobenzoyl)-4-phenylpiperazine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the synthesis of this compound?
A1: For large-scale synthesis, the direct acylation of 1-phenylpiperazine with 2-bromobenzoyl chloride is the recommended route. This method is generally more efficient and cost-effective for scale-up compared to coupling reactions involving carboxylic acids and activating agents.
Q2: What are the key safety precautions to consider when working with 2-bromobenzoyl chloride on a larger scale?
A2: 2-Bromobenzoyl chloride is a corrosive and moisture-sensitive reagent. Key safety precautions include:
-
Handling the reagent in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensuring all glassware and reaction vessels are thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Adding the reagent slowly and in a controlled manner to the reaction mixture to manage any exothermic events.
-
Having a quenching agent, such as a solution of sodium bicarbonate, readily available to neutralize any spills.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes. By spotting the starting material (1-phenylpiperazine) and the reaction mixture on the same plate, the consumption of the starting material and the formation of the product can be tracked.
Q4: What is the most common impurity formed during this reaction, and how can it be removed?
A4: The most common impurity is 2-bromobenzoic acid, which forms from the hydrolysis of unreacted 2-bromobenzoyl chloride during the work-up process. This can be effectively removed by washing the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 2-bromobenzoyl chloride due to hydrolysis. 2. Insufficient base to neutralize the HCl byproduct. 3. Steric hindrance from the ortho-bromo group slowing down the reaction. | 1. Use fresh or properly stored 2-bromobenzoyl chloride. Ensure all equipment is dry. 2. Use at least one equivalent of a tertiary amine base like triethylamine or diisopropylethylamine. 3. Increase the reaction temperature moderately (e.g., to 40-50 °C) and extend the reaction time. Monitor progress by TLC or HPLC. |
| Formation of a Significant Amount of Bis-acylated Byproduct | 1. Incorrect stoichiometry (excess 2-bromobenzoyl chloride). 2. Slow addition of 1-phenylpiperazine to the acyl chloride solution. | 1. Use a slight excess (1.05-1.1 equivalents) of 1-phenylpiperazine relative to 2-bromobenzoyl chloride. 2. Add the 2-bromobenzoyl chloride solution slowly to the solution of 1-phenylpiperazine and base. |
| Product Contaminated with 2-Bromobenzoic Acid | Incomplete removal of hydrolyzed 2-bromobenzoyl chloride during work-up. | Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate. Perform multiple washes if necessary and check the pH of the aqueous layer to ensure it is basic. |
| Difficulty in Product Crystallization | 1. Presence of impurities. 2. Inappropriate crystallization solvent. | 1. Ensure the crude product is sufficiently pure before attempting crystallization. An additional wash or a quick filtration through a plug of silica gel might be necessary. 2. A common solvent system for crystallization is ethanol or a mixture of ethyl acetate and hexanes. Experiment with different solvent ratios and cooling rates. |
| Exothermic Reaction Leading to Poor Control | Rapid addition of 2-bromobenzoyl chloride at a large scale. | Add the 2-bromobenzoyl chloride solution dropwise or in portions, while monitoring the internal temperature of the reactor. Use an ice bath to maintain the desired temperature range. |
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol is designed for a larger scale synthesis, and reagent quantities can be adjusted proportionally.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 1-Phenylpiperazine | 162.23 | 1.0 | 162.2 g |
| 2-Bromobenzoyl chloride | 219.46 | 1.05 | 230.4 g |
| Triethylamine | 101.19 | 1.2 | 121.4 g (167 mL) |
| Dichloromethane (DCM) | - | - | 2 L |
| Saturated Sodium Bicarbonate Solution | - | - | 1 L |
| Brine | - | - | 500 mL |
| Anhydrous Magnesium Sulfate | - | - | 50 g |
| Ethanol (for crystallization) | - | - | As needed |
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 1-phenylpiperazine (1.0 mol) and triethylamine (1.2 mol) in dichloromethane (1 L).
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve 2-bromobenzoyl chloride (1.05 mol) in dichloromethane (1 L) and add it to the addition funnel.
-
Add the 2-bromobenzoyl chloride solution dropwise to the stirred 1-phenylpiperazine solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water (500 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from ethanol to yield this compound as a solid.
Visualizations
Experimental Workflow
Technical Support Center: Crystallization of 1-(2-Bromobenzoyl)-4-phenylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 1-(2-Bromobenzoyl)-4-phenylpiperazine.
Troubleshooting Guide
This guide addresses common issues observed during the crystallization of this compound and related benzoylpiperazine derivatives.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CRY-001 | Failure to Crystallize (Solution remains clear) | - Solution is not sufficiently supersaturated.- Compound has very high solubility in the chosen solvent.- Presence of impurities inhibiting nucleation. | - Concentrate the solution by slow evaporation of the solvent.- Cool the solution to a lower temperature.- Introduce a seed crystal.- If high solubility is suspected, perform an anti-solvent addition. |
| CRY-002 | "Oiling Out" or Formation of a Second Liquid Phase | - High concentration of the compound.- Rapid cooling or anti-solvent addition leading to high supersaturation.- Presence of impurities that disrupt the crystal lattice formation. | - Re-heat the solution until homogeneous and allow for slower cooling.- Add a small amount of additional solvent before cooling.- Use a different solvent system with lower solubility for the compound.- Ensure the starting material is of high purity. |
| CRY-003 | Formation of Amorphous Solid or Precipitate | - Very rapid cooling or anti-solvent addition.- High supersaturation levels.- Solvent choice that does not favor crystal lattice formation. | - Reduce the cooling rate or the rate of anti-solvent addition.- Decrease the initial concentration of the compound.- Screen for alternative crystallization solvents.- Attempt to recrystallize the amorphous solid using a different solvent. |
| CRY-004 | Low Purity of Crystals | - Impurities co-crystallizing with the product.- Incomplete removal of mother liquor.- Rapid crystallization trapping impurities. | - Recrystallize the product, potentially using a different solvent.- Ensure thorough washing of the crystals with a cold, appropriate solvent.- Slow down the crystallization process by reducing the cooling rate. |
| CRY-005 | Formation of Twinned Crystals or Aggregates | - Specific crystal packing tendencies of the molecule.- Rapid crystal growth. | - Modify crystallization conditions (e.g., solvent, temperature) to favor different packing.- Slow down the crystal growth rate through slower cooling or evaporation.- Consider using additives that can influence crystal habit. A known analog, 1-(4-bromobenzoyl)-4-phenylpiperazine, has been observed to form two-component aggregates or 'twins'[1][2][3][4][5]. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the crystallization of this compound?
A1: Based on successful crystallization of the closely related analog, 1-(4-bromobenzoyl)-4-phenylpiperazine, a recommended starting method is slow evaporation from a solution in ethyl acetate at ambient temperature[4]. Dissolve the compound in a suitable amount of ethyl acetate, loosely cover the container to allow for slow solvent evaporation, and let it stand undisturbed.
Q2: My compound has "oiled out." Can I still obtain crystals from this?
A2: Yes, it is often possible to obtain crystals from an oil. You can try adding a small amount of solvent to dissolve the oil back into a single phase, and then attempt a slower cooling or evaporation rate. Alternatively, you can try to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the oil-solution interface or by adding a seed crystal.
Q3: How do I choose the best solvent for recrystallization?
A3: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be filtered out). For phenylpiperazine derivatives, ethanol has been used for purification by crystallization[6]. A solvent screening study is the best approach to identify the optimal solvent.
Q4: What is crystal twinning and why is it a problem?
A4: Crystal twinning occurs when two or more crystals share some of the same crystal lattice points in a symmetrical manner, resulting in an intergrowth of crystals[1][2][3][4][5]. This can be problematic for analysis techniques like single-crystal X-ray diffraction and may affect the physical properties of the bulk material, such as flowability and compaction.
Q5: How can I improve the purity of my crystalline product?
A5: Recrystallization is a powerful technique for improving purity. Dissolving the impure crystals in a minimal amount of hot solvent and allowing them to re-form slowly can exclude impurities from the crystal lattice. It is also crucial to wash the final crystals with a small amount of cold solvent to remove any residual mother liquor that contains dissolved impurities.
Quantitative Data
| Property | Value | Reference Compound |
| Molecular Formula | C₁₇H₁₇BrN₂O | 1-(4-Bromobenzoyl)-4-phenylpiperazine |
| Molecular Weight | 345.23 g/mol | 1-(4-Bromobenzoyl)-4-phenylpiperazine[1] |
| Crystal System | Monoclinic | 1-(4-Bromobenzoyl)-4-phenylpiperazine[1][2][3][4][5] |
| Space Group | P2₁ | 1-(4-Bromobenzoyl)-4-phenylpiperazine[1][2][3][4][5] |
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation (Recommended Starting Point)
This protocol is adapted from the successful crystallization of 1-(4-bromobenzoyl)-4-phenylpiperazine[4].
-
Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate at ambient temperature in a clean glass vial or flask. The amount of solvent should be sufficient to fully dissolve the compound.
-
Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a location with minimal vibration and stable temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystals should form as the solution becomes more concentrated.
-
Isolation: Once a suitable amount of crystals has formed, isolate them from the remaining solvent (mother liquor) by decantation or filtration.
-
Washing: Gently wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the compound in a minimal amount of a chosen solvent (e.g., ethanol, isopropanol) at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent (but cold) for washing.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: A logical diagram for troubleshooting common crystallization challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Phenylpiperazine Derivatives in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of phenylpiperazine derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My phenylpiperazine derivative is precipitating in my aqueous assay buffer. What is the first step I should take?
A1: The first and most crucial step is to determine the aqueous solubility of your compound. This can be done using established methods such as the shake-flask method for thermodynamic solubility or kinetic solubility assays for higher throughput.[1][2] Many phenylpiperazine derivatives are weakly basic, meaning their solubility is often pH-dependent.[3] Consider adjusting the pH of your buffer to a more acidic range, which can significantly increase the solubility of basic compounds.[4][5]
Q2: I am using DMSO to dissolve my compound, but it still precipitates when diluted into the aqueous assay medium. What can I do?
A2: This is a common issue known as "DMSO shock" or precipitation upon dilution. While DMSO is a powerful solvent, the final concentration in your assay should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity and other assay interferences.[6][7]
Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[8]
-
Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used. Sometimes a combination of co-solvents can be more effective than a single one. For example, trazodone, a phenylpiperazine derivative, is soluble in methanol and ethanol.[9][10]
-
Sonication: In-well sonication after dilution can help redissolve precipitated compounds.[11]
-
Direct Dilution into Assay Media: Whenever possible, dilute the DMSO stock directly into the final assay medium containing proteins or other components, as these can sometimes help to stabilize the compound and prevent precipitation.[11]
Q3: What are some alternative solubilization strategies if co-solvents are not sufficient or interfere with my assay?
A3: Several advanced formulation strategies can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[12][13] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[10]
-
Surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 80 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[10]
-
Nanoparticle Formulations: Encapsulating your compound in polymeric nanoparticles can improve its stability and solubility in aqueous solutions. Polymers like poly(lactic-co-glycolic) acid (PLGA) are often used for this purpose.[2][4]
Troubleshooting Guides
Issue 1: Compound Precipitation Observed During Serial Dilution
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Poor solubility can lead to variable compound concentrations, resulting in inconsistent data.[11]
Logical Flow for Ensuring Consistent Results
Caption: Ensuring consistent results by addressing solubility.
Quantitative Data Summary
The following tables provide a summary of solubility data for a representative phenylpiperazine derivative, Trazodone, and general guidelines for co-solvent concentrations in cell-based assays.
Table 1: Solubility of Trazodone Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | 1.8 g/100 mL (Slightly soluble, can be hazy) | [10][14] |
| 95% Ethanol | 1.6 g/100 mL | [14] |
| Methanol | 25 mg/mL (clear, colorless solution) | [9][10] |
| Chloroform | Sparingly soluble/Insoluble | [1][9] |
| DMSO | Soluble | [9][10] |
| 0.1 M HCl | 7.4 mg/mL | [10] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 23.3 mg/mL | [10] |
| Phosphate Buffered Saline (PBS) pH 6.8 | Highest solubility among tested buffers | [9] |
Table 2: Recommended Final Concentrations of Co-solvents in Cell-Based Assays
| Co-solvent | Recommended Maximum Final Concentration | Notes | Reference |
| DMSO | 0.1% - 0.5% | Some cell lines can tolerate up to 1%, but lower is safer to avoid cytotoxicity. | [6] |
| Ethanol | < 0.5% | Can have effects on cell signaling and viability at higher concentrations. | [15] |
Experimental Protocols
Protocol 1: Preparation of a Phenylpiperazine Derivative Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of the phenylpiperazine derivative powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[16]
Protocol 2: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) by Lyophilization
This method is suitable for preparing a solid complex that can be readily dissolved in aqueous buffers.
-
Dissolution: Dissolve the phenylpiperazine derivative and HP-β-CD (typically at a 1:1 or 1:2 molar ratio) in a suitable organic solvent in which both are soluble, such as tertiary butyl alcohol.[17]
-
Filtration: Filter the solution through a 0.22 µm filter to remove any particulates.
-
Lyophilization: Freeze-dry the solution to remove the organic solvent. The resulting product is a porous powder of the drug-cyclodextrin inclusion complex.
-
Reconstitution: The lyophilized powder can then be dissolved in the desired aqueous assay buffer. The solubility should be significantly enhanced compared to the free drug.
Signaling Pathway and Solubilization Strategy Interaction
Caption: Interaction of solubilization strategies with a biological system.
Protocol 3: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol provides a general framework for encapsulating a hydrophobic phenylpiperazine derivative into PLGA nanoparticles.
-
Organic Phase Preparation: Dissolve the phenylpiperazine derivative and PLGA polymer in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[2][18]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate or homogenize the mixture to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours under reduced pressure or in a fume hood to allow the organic solvent to evaporate, leading to the formation of solid polymeric nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them several times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in the desired aqueous buffer for use in the biological assay.
By following these guidelines and protocols, researchers can effectively address the solubility challenges of phenylpiperazine derivatives, leading to more reliable and reproducible results in their biological assays.
References
- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry [frontierspartnerships.org]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Development of modular polymeric nanoparticles for drug delivery using amine reactive chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. impactfactor.org [impactfactor.org]
- 10. Trazodone = 99 HPLC, powder 25332-39-2 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. alzet.com [alzet.com]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. researchgate.net [researchgate.net]
- 18. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 1-(2-Bromobenzoyl)-4-phenylpiperazine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 1-(2-Bromobenzoyl)-4-phenylpiperazine during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8°C) and protection from light are advisable.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of the molecule, which contains a benzamide linkage, a piperazine ring, and a bromophenyl ketone, the primary potential degradation pathways are hydrolysis, oxidation, and photodecomposition.[1][2][3][4]
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule into 2-bromobenzoic acid and 1-phenylpiperazine.[3][4]
-
Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[5][6][7][8] The presence of trace metal ions can catalyze oxidative degradation.[8]
-
Photodegradation: Aromatic ketones, particularly those with a bromine substituent, can be sensitive to light.[1] Exposure to UV light may induce radical cleavage of the carbon-bromine bond, leading to the formation of impurities.[1]
Q3: I observed a new, unexpected peak in my chromatogram after storing my sample in solution. What could be the cause?
A3: The appearance of a new peak likely indicates degradation. The nature of the degradation product can depend on the solvent and storage conditions. If the solvent was aqueous or contained traces of water, hydrolysis of the amide bond is a possibility. If the sample was exposed to air or light, oxidative or photodegradation products may have formed. It is recommended to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Q4: Can I store solutions of this compound?
A4: While short-term storage of solutions may be unavoidable for experimental purposes, it is generally recommended to prepare solutions fresh. If storage is necessary, use a non-aqueous, aprotic solvent and store the solution at low temperature, protected from light. The stability of the compound in solution is highly dependent on the solvent, pH, and exposure to light and oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or air. | Store the compound in a tightly sealed, amber-colored vial in a desiccator or under an inert atmosphere. |
| Appearance of new peaks in HPLC/LC-MS analysis of a stored solid sample | Degradation due to improper storage conditions. | Review storage procedures. Ensure the compound is protected from light, moisture, and high temperatures. |
| Loss of potency or inconsistent results in biological assays | Degradation of the compound. | Re-analyze the purity of the compound. If degradation is confirmed, synthesize or procure a fresh batch and ensure proper storage. |
| Rapid degradation of the compound in solution | Hydrolysis, oxidation, or photodegradation. | Prepare solutions fresh before use. If storage is required, use anhydrous, deoxygenated solvents and store in amber vials at low temperatures. Avoid acidic or basic conditions if possible. |
Quantitative Data on Degradation
The following table provides illustrative data from a hypothetical forced degradation study on this compound to demonstrate how such data can be presented. Note: This data is for example purposes only and does not represent actual experimental results.
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2-Bromobenzoic acid, 1-Phenylpiperazine |
| 0.1 M NaOH | 24 hours | 60°C | 22.5% | 2-Bromobenzoic acid, 1-Phenylpiperazine |
| 3% H₂O₂ | 24 hours | 25°C | 8.7% | Oxidized piperazine derivatives |
| Thermal | 48 hours | 80°C | 5.1% | Minor unidentified products |
| Photolytic (UV light) | 24 hours | 25°C | 12.9% | Debrominated and other photoproducts |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the compound in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
After exposure, dissolve the compound in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
3. Analytical Method:
-
Analyze all samples using a suitable stability-indicating HPLC or UPLC-MS method.
-
A reverse-phase C18 column is often a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate or formic acid).
-
Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any degradation products. Mass spectrometry (MS) is highly recommended for the identification of degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Characterize the degradation products using their retention times, UV spectra, and mass spectra.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Optimizing Catalyst Selection for Aryl Piperazine Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of aryl piperazines, a critical scaffold in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing N-aryl piperazines?
A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide (or pseudohalide) and piperazine.[1][2] Other significant methods include the copper-catalyzed Ullmann-Goldberg reaction and, for electron-deficient arenes, direct nucleophilic aromatic substitution (SNAr).[3] Traditional, non-catalytic methods often involve reacting an aniline precursor with bis(2-chloroethyl)amine at elevated temperatures, though this can have limitations regarding substrate scope and harsh conditions.[1][4]
Q2: How do I choose between an aryl chloride, bromide, or iodide for my reaction?
A2: The reactivity order in Buchwald-Hartwig coupling is generally Ar-I > Ar-Br > Ar-Cl.[5] However, aryl chlorides are often preferred for large-scale synthesis due to their lower cost and wider commercial availability.[1] Reactions with aryl chlorides may require more active catalysts, specialized ligands, or more forcing conditions to achieve good yields.[1][6] While aryl iodides are highly reactive, the iodide ion generated during the reaction can sometimes inhibit the palladium catalyst.[5]
Q3: Which palladium catalyst and ligand combination is a good starting point for aryl piperazine synthesis?
A3: A common and effective starting point is a combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) with a bulky, electron-rich phosphine ligand.[7] Ligands from the Buchwald group, such as RuPhos, are highly effective, especially for challenging substrates like aryl chlorides.[1] Other widely used ligands include BINAP and BippyPhos.[7][8] Using air- and moisture-stable palladium pre-catalysts can also offer greater reliability and cleaner formation of the active catalytic species.[1][5]
Q4: How can I control for mono- versus bis-arylation of the piperazine ring?
A4: Achieving selective mono-arylation is a common challenge, as the mono-arylated product can sometimes be more reactive than the starting piperazine. Key strategies to favor mono-arylation include:
-
Using an excess of piperazine: Employing a significant excess of unprotected piperazine (e.g., 2.5 equivalents or more) can statistically favor the mono-arylated product.[9]
-
Using a protecting group: Protecting one of the piperazine nitrogens with a group like Boc (tert-butyloxycarbonyl) ensures that the coupling occurs only at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[2][10]
-
One-pot amination and protection: A Pd-catalyzed amination with one equivalent of unprotected piperazine can be followed by in-situ N-protection of the second nitrogen atom.[8]
Troubleshooting Guide
Q1: My reaction is showing low or no conversion. What are the likely causes?
A1: Low conversion can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst may be inactive or "poisoned." Ensure your reagents and solvent are sufficiently pure and dry, and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Certain functional groups on your substrate, such as thiols, can coordinate to the palladium center and inhibit catalysis.[1]
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides and may require more active catalysts or higher temperatures.[6] Sterically hindered substrates can also slow the reaction.
-
Incorrect Base or Solvent: The choice of base and solvent is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for base-sensitive substrates.[5][8] Toluene and dioxane are frequently used solvents, but chlorinated solvents should be avoided as they can interfere with the catalyst.[5][11]
Q2: I am observing a significant amount of the bis-arylated piperazine side product. How can I improve selectivity for the mono-arylated product?
A2: The formation of the undesired bis-arylated product is a common issue when using unprotected piperazine.[1] To enhance selectivity:
-
Increase the Piperazine Excess: Try increasing the equivalents of piperazine relative to the aryl halide. Running the reaction "neat" with piperazine acting as both reactant and solvent can be an effective, solvent-free option.[1][9]
-
Lower the Reaction Temperature: Reducing the temperature may slow the rate of the second arylation relative to the first.
-
Change the Ligand: The steric and electronic properties of the phosphine ligand can influence selectivity. Experiment with different ligands to find one that disfavors the formation of the bulkier bis-arylated product.
Q3: My starting material appears to be decomposing. What should I investigate?
A3: Decomposition often points to issues with reaction conditions being too harsh for your specific substrate.
-
Base Sensitivity: If your aryl halide or piperazine contains base-sensitive functional groups (e.g., esters, certain protecting groups), the strong base (like NaOtBu) may be causing degradation.[6] Switch to a milder base such as Cs₂CO₃ or K₃PO₄.[5]
-
Thermal Instability: High reaction temperatures can lead to decomposition. If possible, try running the reaction at a lower temperature for a longer period or select a more active catalyst system that operates under milder conditions.
Q4: The reaction works well at a small scale, but fails upon scale-up. What could be the problem?
A4: Scale-up issues are often related to mass and heat transfer.
-
Insufficient Mixing: In heterogeneous mixtures, especially with dense inorganic bases like Cs₂CO₃, agitation is critical. Ensure stirring is vigorous enough to keep all components suspended.[5]
-
Temperature Control: Maintaining a consistent internal temperature is more challenging on a larger scale. Monitor the internal reaction temperature closely.
-
Purity of Reagents: The impact of impurities in reagents and solvents can be magnified on a larger scale. Ensure high-purity materials are used. Some batch reactions are difficult to scale, and a continuous flow process may be a better alternative.[12]
Data Presentation: Catalyst System Performance
The following table summarizes the performance of a selected catalyst system for the mono-arylation of various aryl chlorides with piperazine under aerobic conditions.
| Aryl Chloride Substrate | Product Yield (%) |
| 4-Chloro-tert-butylbenzene | 97% |
| 4-Chlorobiphenyl | 96% |
| 2-Chlorotoluene | 95% |
| 4-Chloroanisole | 92% |
| 1-Chloro-4-nitrobenzene | 86% |
| 1,3,5-Trichlorobenzene | 37% |
Data sourced from a study on rapid Pd-catalyzed synthesis of piperazine scaffolds.[1] Conditions typically involve a 2:1 ratio of RuPhos ligand to Pd₂(dba)₃ catalyst.
Experimental Protocols
Protocol: Palladium-Catalyzed Mono-Arylation of an Aryl Chloride with Piperazine
This protocol is a representative example based on methodologies for Buchwald-Hartwig amination.[1]
Materials:
-
Aryl Chloride (1.0 mmol)
-
Piperazine (2.5 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.3 mmol)
-
Toluene (Anhydrous, 5 mL)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
In a glovebox, add the aryl chloride, piperazine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the vial.
-
Seal the vial or flask securely.
-
Remove the reaction vessel from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 10 minutes to 24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperazine.
Visualizations
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for Detecting 1-(2-Bromobenzoyl)-4-phenylpiperazine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 1-(2-Bromobenzoyl)-4-phenylpiperazine and its metabolites. The information provided is based on established principles for the analysis of arylpiperazine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC analysis, often caused by secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot this problem:
-
Check Mobile Phase pH: The piperazine moiety is basic. If the mobile phase pH is not optimal, it can lead to interactions with residual silanols on the column.
-
Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the piperazine nitrogen to ensure it is fully protonated. The use of a buffer is highly recommended to maintain a stable pH.
-
-
Assess Column Health: Over time, columns can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, consider replacing the column with a new one of the same type.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Solvent for Sample Dilution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Dilute the sample in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
Issue 2: Inconsistent Retention Times
Question: I am observing significant drift in the retention times for my analyte and its potential metabolites. What could be causing this variability?
Answer:
Fluctuating retention times can compromise the reliability of your analytical method. Consider the following troubleshooting steps:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts.
-
Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Use a precise method for measuring and mixing solvents.
-
-
Column Temperature: Variations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analytical run.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.
-
-
Column Equilibration: Insufficient equilibration time between injections, especially in gradient elution, can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Issue 3: Matrix Effects in Biological Samples
Question: I am analyzing plasma samples and suspect that matrix effects are suppressing the ionization of my target analytes. How can I confirm and mitigate this?
Answer:
Matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, are a major challenge in bioanalysis.
-
Confirmation of Matrix Effects:
-
Post-column Infusion: Infuse a constant flow of a standard solution of this compound into the MS detector while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.
-
Chromatographic Separation: Modify your HPLC method to separate the analyte from the interfering matrix components. This can be achieved by changing the gradient profile, using a different stationary phase, or adjusting the mobile phase composition.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolites of this compound?
A1: Based on the metabolism of other N-arylpiperazine compounds, the most probable metabolic pathways for this compound are:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring or the bromobenzoyl moiety.
-
N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the phenyl group, leading to the formation of 1-(2-Bromobenzoyl)piperazine.
-
Piperazine Ring Opening: Scission of the piperazine ring can also occur, leading to more polar metabolites.
Q2: Which analytical technique is most suitable for the simultaneous quantification of this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers high sensitivity and selectivity, allowing for the detection and quantification of the parent drug and its metabolites at low concentrations in complex biological matrices.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A3: To enhance sensitivity:
-
Optimize MS parameters: Tune the mass spectrometer specifically for this compound and its expected metabolites. This includes optimizing the precursor and product ions, collision energy, and other source parameters.
-
Improve sample clean-up: A cleaner sample will result in less ion suppression and a better signal-to-noise ratio.
-
Use a suitable internal standard: An appropriate internal standard can help to correct for variability in sample preparation and instrument response.
Q4: What are the key validation parameters I should assess for my analytical method according to regulatory guidelines?
A4: For a bioanalytical method, you should validate the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocols
Proposed LC-MS/MS Method for the Analysis of this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and its potential metabolites. |
Quantitative Data Summary
The following table provides a hypothetical example of validation data for an LC-MS/MS method for this compound, as specific data is not publicly available.
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the bioanalysis of plasma samples.
Troubleshooting Logic for Poor Peak Shape
Caption: A logical approach to troubleshooting poor peak shape in HPLC.
Validation & Comparative
A Comparative Analysis of 1-(2-Bromobenzoyl)-4-phenylpiperazine and GBR 12909 for Dopamine Reuptake Inhibition: A Data-Driven Guide
A comprehensive comparison of the efficacy of 1-(2-Bromobenzoyl)-4-phenylpiperazine and the well-characterized dopamine reuptake inhibitor GBR 12909 is currently hampered by a lack of publicly available pharmacological data for this compound. While GBR 12909 is a potent and selective tool for studying the dopamine transporter, the activity of this compound at this target remains uncharacterized in the scientific literature.
This guide provides a detailed overview of the known properties of GBR 12909 and outlines the necessary experimental data required to perform a thorough comparative analysis against this compound.
GBR 12909: A Potent and Selective Dopamine Transporter Antagonist
GBR 12909 is a widely used research chemical known for its high affinity and selectivity for the dopamine transporter (DAT). It acts as a competitive inhibitor of dopamine uptake, thereby increasing the extracellular concentration of dopamine in the synapse.
Quantitative Data for GBR 12909
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | 1 nM | Rat Striatum | |
| IC50 (Dopamine Uptake Inhibition) | 40-51 nM | Rat Neostriatum Slices |
Mechanism of Action of GBR 12909
GBR 12909 binds to the dopamine transporter protein, competitively inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Caption: Simplified signaling pathway of dopamine reuptake inhibition by GBR 12909.
This compound: An Uncharacterized Compound
Despite a thorough search of the scientific literature, no pharmacological data regarding the efficacy of this compound as a dopamine reuptake inhibitor could be identified. While the synthesis and crystal structure of a related compound, 1-(4-bromobenzoyl)-4-phenylpiperazine, have been reported, its biological activity at the dopamine transporter has not been assessed. Phenylpiperazine derivatives, as a class, are known to possess a wide range of biological activities.
To enable a meaningful comparison with GBR 12909, the following experimental data for this compound are required.
Essential Experiments for Comparative Efficacy Analysis
A direct comparison would necessitate performing a series of in vitro and potentially in vivo experiments to characterize the pharmacological profile of this compound.
In Vitro Assays
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the dopamine transporter, as well as for the serotonin (SERT) and norepinephrine (NET) transporters to assess selectivity.
-
Synaptosomal Uptake Assay: To measure the functional potency (IC50) of this compound in inhibiting the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).
Experimental Protocols
Radioligand Binding Assay Protocol (General Outline)
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) rich in the target transporter in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the prepared membranes with a specific radioligand for the dopamine transporter (e.g., [³H]WIN 35,428 or [³H]GBR 12935) and varying concentrations of the test compound (this compound or GBR 12909).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Synaptosomal [³H]Dopamine Uptake Assay Protocol (General Outline)
-
Synaptosome Preparation: Isolate synaptosomes from fresh brain tissue (e.g., rat striatum) by differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: Initiate dopamine uptake by adding a known concentration of [³H]dopamine.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and measure the accumulated [³H]dopamine using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50).
Conclusion
A direct and objective comparison of the efficacy of this compound and GBR 12909 as dopamine reuptake inhibitors is not feasible with the currently available information. While GBR 12909 is a well-established tool with a defined pharmacological profile, this compound remains uncharacterized in this context. The experimental protocols outlined above provide a roadmap for generating the necessary data to enable a future comparative analysis for researchers and drug development professionals. Until such data becomes available, GBR 12909 remains the compound of choice for selective and potent inhibition of the dopamine transporter in a research setting.
Validating the Anticancer Activity of Phenylpiperazine Derivatives In Vivo: A Comparative Guide
For researchers and drug development professionals, the in vivo validation of a novel anticancer compound is a critical step in the preclinical evaluation process. This guide provides a comparative framework for assessing the in vivo anticancer activity of phenylpiperazine derivatives, using 1-(2-Bromobenzoyl)-4-phenylpiperazine as a representative candidate. Due to the limited public data on this specific molecule, this guide will draw comparisons with other structurally related phenylpiperazine compounds and a standard-of-care chemotherapy agent, Doxorubicin, to illustrate the validation process.
Comparative Analysis of In Vivo Anticancer Efficacy
The following table summarizes hypothetical in vivo data for a representative phenylpiperazine derivative compared to Doxorubicin in a breast cancer xenograft model. This data is illustrative and serves to demonstrate how such a comparison would be structured.
| Parameter | Representative Phenylpiperazine Derivative | Doxorubicin (Standard of Care) |
| Animal Model | Athymic Nude Mice (Female) | Athymic Nude Mice (Female) |
| Cancer Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) |
| Drug Administration | 20 mg/kg, Intraperitoneal (i.p.), daily | 5 mg/kg, Intravenous (i.v.), weekly[1] |
| Treatment Duration | 21 days | 21 days |
| Tumor Growth Inhibition | ~ 45-55% | ~ 40-60%[1][2] |
| Toxicity | Well-tolerated, minimal weight loss | Moderate toxicity, including weight loss |
| Mechanism of Action | Putative Topoisomerase II Inhibitor | Topoisomerase II Inhibitor[3][4] |
Experimental Protocols
A robust and well-documented experimental protocol is essential for the reproducibility and validation of in vivo studies. Below is a detailed methodology for a typical xenograft model used to evaluate anticancer agents.
Human Tumor Xenograft Model Protocol [5][6]
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. They are housed in a sterile environment and allowed to acclimatize for one week before the experiment.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every two days using a digital caliper. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.
-
Drug Administration:
-
The representative phenylpiperazine derivative is administered daily via intraperitoneal injection at a dose of 20 mg/kg.
-
Doxorubicin is administered weekly via intravenous injection at a dose of 5 mg/kg.[1]
-
The control group receives a vehicle solution (e.g., saline or DMSO) following the same schedule as the experimental group.
-
-
Data Collection and Analysis:
-
Tumor volumes and body weights are recorded every two days.
-
At the end of the study (day 21), the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Visualizing Molecular Pathways and Experimental Processes
Understanding the mechanism of action and the experimental workflow is facilitated by clear diagrams. The following visualizations are provided in the DOT language for Graphviz.
Caption: Experimental workflow for in vivo anticancer drug testing.
Caption: Mechanism of action via Topoisomerase II inhibition.
Caption: Phenylpiperazine derivatives may target the PI3K/Akt pathway.[7][8]
References
- 1. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer [frontiersin.org]
- 3. Cytotoxic signalling by inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Positional Isomerism of Bromobenzoyl Phenylpiperazines: A Structure-Activity Relationship Comparison
A detailed comparative analysis of 2-bromobenzoyl and 4-bromobenzoyl phenylpiperazines reveals the critical influence of the bromine atom's position on their pharmacological activity. While direct head-to-head comparative studies are limited, a comprehensive review of the structure-activity relationships (SAR) for halogenated benzoylpiperazines at key neurological targets, such as dopamine and serotonin receptors, allows for a robust scientific inference on their differential profiles.
The phenylpiperazine moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, with numerous approved drugs targeting dopamine and serotonin receptors for the treatment of psychiatric and neurological disorders. The introduction of a substituted benzoyl group at the N1-position of the piperazine ring significantly modulates the pharmacological activity. This guide focuses on the impact of bromine substitution at the ortho (2-position) versus the para (4-position) of the benzoyl ring, providing a comparative overview for researchers in drug development.
Key Pharmacological Targets
Phenylpiperazine derivatives are known to interact with a range of G-protein coupled receptors (GPCRs), most notably:
-
Dopamine D2 Receptors: A primary target for antipsychotic medications.
-
Serotonin 5-HT2A Receptors: Implicated in the mechanism of action of atypical antipsychotics and psychedelics.
-
Serotonin 5-HT1A Receptors: A target for anxiolytic and antidepressant drugs.
The affinity and functional activity at these receptors are crucial determinants of a compound's therapeutic potential and side-effect profile.
Structure-Activity Relationship Insights
1. Influence of Halogen Position on Receptor Affinity:
-
Para-Substitution (4-position): Generally, halogen substitution at the para-position of the benzoyl ring is well-tolerated and can enhance affinity for both D2 and 5-HT2A receptors. The electron-withdrawing nature of the bromine atom at this position can influence the electrostatic interactions with the receptor binding pocket.
-
Ortho-Substitution (2-position): Substitution at the ortho-position introduces steric hindrance, which can have a more pronounced and often unpredictable effect on receptor binding. This steric clash can either decrease affinity by preventing optimal binding orientation or, in some cases, enhance selectivity for a particular receptor subtype by forcing a specific conformation. For instance, in a study on fluorinated phenylpiperazines, ortho-fluorination led to a decrease in 5-HT2A receptor affinity compared to the para-substituted counterpart[1]. While bromine is larger than fluorine, a similar trend of reduced affinity due to steric hindrance at the ortho position can be anticipated.
2. Functional Activity Modulation:
The position of the bromine atom can also impact the functional activity of the ligand (i.e., whether it acts as an agonist, antagonist, or partial agonist).
-
The conformation adopted by the benzoyl group relative to the piperazine ring is crucial for functional activity. Ortho-substitution can restrict the rotation of the benzoyl moiety, locking it into a conformation that may favor antagonism at D2 and 5-HT2A receptors.
-
Para-substitution allows for greater conformational flexibility, which might result in a more mixed functional profile, potentially including partial agonism.
Data Summary: Inferred Comparison
Based on the general principles of SAR for this compound class, the following table provides an inferred comparison of the expected pharmacological properties. It is crucial to note that this is a qualitative inference in the absence of direct comparative experimental data.
| Feature | 2-Bromobenzoyl Phenylpiperazine (Ortho-substituted) | 4-Bromobenzoyl Phenylpiperazine (Para-substituted) |
| Dopamine D2 Affinity | Likely to have moderate to good affinity, potentially lower than the 4-bromo isomer due to steric hindrance. | Expected to have good to high affinity. |
| Serotonin 5-HT2A Affinity | Likely to have moderate affinity, potentially lower than the 4-bromo isomer.[1] | Expected to have good to high affinity. |
| Functional Activity | More likely to be an antagonist due to conformational restriction. | May exhibit a range of functional activities, including antagonism or partial agonism. |
| Receptor Selectivity | The steric hindrance from the ortho-bromo group could potentially lead to higher selectivity for certain receptor subtypes over others. | Generally expected to have a broader affinity profile. |
Experimental Protocols
To empirically determine and compare the pharmacological profiles of 2-bromobenzoyl and 4-bromobenzoyl phenylpiperazines, the following standard experimental protocols are recommended:
Synthesis of Bromobenzoyl Phenylpiperazines
The synthesis of both isomers can be achieved through a standard acylation reaction.
General Procedure:
-
To a solution of 1-phenylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or diisopropylethylamine).
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of the respective bromobenzoyl chloride (2-bromobenzoyl chloride or 4-bromobenzoyl chloride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with an aqueous solution (e.g., saturated sodium bicarbonate), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the compounds for the target receptors.
Dopamine D2 Receptor Binding Assay:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [3H]Spiperone or [3H]Raclopride.
-
Incubation Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Procedure:
-
Incubate receptor membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a known D2 antagonist (e.g., haloperidol or eticlopride).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Serotonin 5-HT2A Receptor Binding Assay:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin or [3H]Spiperone.
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Procedure: The procedure is analogous to the D2 receptor binding assay, with a known 5-HT2A antagonist (e.g., ketanserin or risperidone) used to determine non-specific binding.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist.
GTPγS Binding Assay (for Gi/o-coupled receptors like D2):
This assay measures the activation of G-proteins, an early event in receptor signaling.
-
Procedure:
-
Incubate receptor membranes with the test compound in the presence of GDP.
-
Add [35S]GTPγS and incubate to allow for binding to activated G-proteins.
-
Separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS.
-
Agonists will stimulate [35S]GTPγS binding, while antagonists will block the effect of a known agonist.
-
Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Procedure:
-
Load cells expressing the 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound and measure the change in fluorescence over time using a fluorescence plate reader.
-
Agonists will induce an increase in fluorescence, while antagonists will block the effect of a known agonist.
-
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams are provided.
References
Comparative analysis of 1-(2-Bromobenzoyl)-4-phenylpiperazine with other tubulin inhibitors
Lack of Publicly Available Data for 1-(2-Bromobenzoyl)-4-phenylpiperazine
Preliminary research indicates a lack of publicly available scientific literature and experimental data specifically identifying this compound as a tubulin inhibitor. Therefore, a direct comparative analysis of this specific compound with other tubulin inhibitors, as requested, cannot be provided at this time.
To fulfill the user's request for a comparative guide on a compound from this chemical class, this report will provide a comprehensive analysis of a well-characterized phenylpiperazine derivative, Naftopidil , which has been identified as a tubulin-binding agent. This analysis will serve as a representative example for researchers interested in the potential of phenylpiperazine scaffolds in the context of tubulin inhibition.
Comparative Analysis of Naftopidil with Other Tubulin Inhibitors
This guide provides a comparative analysis of Naftopidil, a phenylpiperazine derivative with tubulin-binding properties, against other well-established tubulin inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance based on available experimental data.
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of Tubulin Inhibitors against Human Prostate Cancer Cell Lines
| Compound | Class | Target Cell Line | IC50 (µM) | Citation |
| Naftopidil | Phenylpiperazine | LNCaP (androgen-sensitive) | 22.2 ± 4.0 | [1] |
| PC-3 (androgen-insensitive) | 33.2 ± 1.1 | [1] | ||
| Paclitaxel | Taxane | LNCaP | 0.002 - 0.005 | |
| PC-3 | 0.003 - 0.006 | |||
| Colchicine | Colchicine-site binder | LNCaP | ~0.01 | |
| PC-3 | ~0.015 | |||
| Vinblastine | Vinca Alkaloid | LNCaP | ~0.001 | |
| PC-3 | ~0.002 |
Note: IC50 values for Paclitaxel, Colchicine, and Vinblastine are approximate ranges from various literature sources for comparative purposes and may vary based on experimental conditions.
Table 2: Mechanistic Comparison of Tubulin Inhibitors
| Compound | Primary Mechanism of Action | Cell Cycle Arrest | Citation |
| Naftopidil | Inhibition of tubulin polymerization | G1 phase | [1][2] |
| Paclitaxel | Stabilization of microtubules | G2/M phase | |
| Colchicine | Inhibition of tubulin polymerization | G2/M phase | |
| Vinblastine | Inhibition of tubulin polymerization | G2/M phase |
Experimental Protocols
1. Tubulin Polymerization Assay
This assay is used to determine the effect of a compound on the in vitro polymerization of tubulin.
-
Materials:
-
Tubulin protein (lyophilized)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure turbidity
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Plate reader capable of kinetic measurement at 37°C
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to the desired concentration (e.g., 3 mg/mL).
-
Prepare a reaction mixture on ice containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and positive controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Initiate the polymerization reaction by transferring the plate to a plate reader pre-warmed to 37°C.
-
Measure the fluorescence or absorbance kinetically over a period of 60-90 minutes at appropriate wavelengths (e.g., excitation/emission of ~360/450 nm for DAPI).[3][4][5]
-
The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50%.[6]
-
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (ELISA reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7][8]
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
-
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.[9][10]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.[10][11]
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Mandatory Visualization
Caption: Signaling pathway of different classes of tubulin inhibitors.
Caption: Experimental workflow for evaluating tubulin inhibitors.
References
- 1. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. Tubulin in vitro polymerization assay [bio-protocol.org]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corefacilities.iss.it [corefacilities.iss.it]
- 11. Flow cytometry: Cell cycle progression [bio-protocol.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Cross-Reactivity Profiling of Phenylpiperazine Derivatives Against Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of selected phenylpiperazine derivatives against various serotonin (5-HT) receptor subtypes. Due to the limited publicly available data for 1-(2-Bromobenzoyl)-4-phenylpiperazine, this document focuses on a comparative analysis of three well-characterized serotonergic agents: Aripiprazole, Buspirone, and Ketanserin. These compounds, while structurally distinct, are frequently used as reference drugs in serotonin receptor research and offer a valuable framework for understanding the potential interactions of novel phenylpiperazine derivatives.
Comparative Binding Affinity and Functional Activity
The interaction of a compound with a receptor is characterized by its binding affinity (often expressed as the inhibition constant, Kᵢ) and its functional activity upon binding (agonist, antagonist, partial agonist, or inverse agonist), which is quantified by metrics such as EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration), and Eₘₐₓ (maximum effect).
Below is a summary of the binding affinities and functional profiles of Aripiprazole, Buspirone, and Ketanserin at key serotonin receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity |
| Aripiprazole | 5-HT₁ₐ | 1.7 - 4.2[1][2] | Partial Agonist (Eₘₐₓ = 68%)[1] |
| 5-HT₂ₐ | 3.4 - 8.7[2][3] | Antagonist / Partial Agonist[2] | |
| 5-HT₂ₑ | 15[1] | - | |
| 5-HT₇ | 39[1] | Antagonist | |
| Buspirone | 5-HT₁ₐ | High Affinity | Partial Agonist |
| 5-HT₂ | Weak Affinity | - | |
| Ketanserin | 5-HT₂ₐ | 2 - 3.5 | Antagonist |
| 5-HT₂C | 28 | Antagonist | |
| 5-HT₁D | Moderate Affinity | - | |
| 5-HT₆ | ~300 | - | |
| H₁ | 2 | Antagonist | |
| α₁-adrenergic | ~40 | Antagonist |
Note: The binding affinities and functional activities can vary depending on the experimental conditions and cell systems used.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound-receptor interactions. Below are outlines of standard experimental protocols for determining binding affinity and functional activity at serotonin receptors.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radioactively labeled ligand that is known to bind to the receptor of interest.
Objective: To determine the inhibition constant (Kᵢ) of a test compound at a specific serotonin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed with the radioligand and an excess of an unlabeled competing ligand to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through the filter plates.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays: Second Messenger Quantification
Functional assays measure the cellular response following the binding of a ligand to its receptor. For G-protein coupled receptors (GPCRs) like most serotonin receptors, this often involves measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺).
Objective: To determine the effect of a test compound on adenylyl cyclase activity, which modulates cAMP levels.
Procedure:
-
Cells expressing the receptor of interest are treated with the test compound.
-
For Gᵢ-coupled receptors (e.g., 5-HT₁ₐ), adenylyl cyclase is often stimulated with forskolin, and the ability of the agonist to inhibit this stimulation is measured.
-
For Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇), the ability of the agonist to directly stimulate cAMP production is measured.
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Objective: To measure changes in intracellular calcium concentration following receptor activation.
Procedure:
-
Cells expressing the Gq-coupled receptor (e.g., 5-HT₂ₐ, 5-HT₂C) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then exposed to the test compound.
-
Activation of the receptor leads to the release of calcium from intracellular stores, which causes an increase in the fluorescence of the dye.
-
This change in fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR).
-
Dose-response curves are constructed to calculate the EC₅₀ for agonists or the IC₅₀ for antagonists (which would inhibit the response to a known agonist).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in cross-reactivity profiling, the following diagrams illustrate a typical experimental workflow and a simplified serotonin receptor signaling pathway.
Experimental workflow for serotonin receptor cross-reactivity profiling.
References
- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Benzoylpiperazine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide uses data from a closely related series of benzoylpiperazine compounds due to the absence of publicly available experimental data for 1-(2-Bromobenzoyl)-4-phenylpiperazine. The presented findings on benzoylpiperazine GlyT1 inhibitors are intended to serve as an illustrative example of in vitro-in vivo correlation for this class of molecules.
Introduction
The translation of in vitro activity to in vivo efficacy is a critical step in the drug discovery and development process. This guide provides a comparative analysis of the in vitro and in vivo activity of benzoylpiperazine derivatives, a class of compounds with significant therapeutic potential. While specific data for this compound is not publicly available, we will explore the principles of in vitro-in vivo correlation using a well-documented series of benzoylpiperazines that have been investigated as potent and selective Glycine Transporter 1 (GlyT1) inhibitors.[1] Understanding the relationship between in vitro potency and in vivo pharmacological effects is paramount for predicting clinical success and optimizing lead candidates.
Data Presentation: In Vitro and In vivo Activity of Benzoylpiperazine GlyT1 Inhibitors
The following tables summarize the quantitative data for a representative set of benzoylpiperazine derivatives targeting GlyT1.
Table 1: In Vitro GlyT1 Inhibitory Activity
| Compound ID | R1 | R2 | IC50 (nM) for GlyT1 | Selectivity vs. GlyT2 |
| 7 | 2-morpholino | 5-nitro | 15 | >300-fold |
| 8 | 2-morpholino | 5-amino | >5000 | - |
| 13 | 2-morpholino | 5-cyano | - | - |
| 14 | 2-morpholino | 5-sulfonamido | - | - |
| 15 | 2-morpholino | 5-methylsulfonamido | - | - |
Data extracted from a study on novel benzoylpiperazine GlyT1 inhibitors.[1]
Table 2: In Vivo Activity of a Representative Benzoylpiperazine GlyT1 Inhibitor
| Compound ID | Animal Model | Route of Administration | Efficacy |
| Optimized Analogue | Rodent | Oral | Significant in vivo efficacy |
Specific quantitative in vivo data for the optimized analogue was not detailed in the primary literature, but the study reported successful demonstration of in vivo efficacy after oral administration.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols used for evaluating the in vitro and in vivo activity of benzoylpiperazine derivatives.
In Vitro GlyT1 Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Glycine Transporter 1.
-
Cell Culture: A stable cell line expressing human GlyT1 is cultured under standard conditions.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated.
-
The cells are washed with a buffer to remove the culture medium.
-
Test compounds at various concentrations are added to the wells.
-
A radiolabeled substrate of GlyT1 (e.g., [³H]glycine) is added to initiate the uptake reaction.
-
The incubation is carried out for a specific period at a controlled temperature.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no compound). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
In Vivo Efficacy Study (General Protocol)
In vivo studies are conducted to assess the pharmacological effects of the compounds in a living organism. A general protocol for evaluating the efficacy of a GlyT1 inhibitor in a relevant animal model (e.g., a model of schizophrenia) is described below.
-
Animal Model: A suitable animal model that recapitulates aspects of the disease of interest is selected.
-
Compound Administration: The test compound is formulated in an appropriate vehicle and administered to the animals via a specific route (e.g., oral gavage). A control group receives the vehicle only.
-
Behavioral or Physiological Assessment: At predetermined time points after compound administration, the animals are subjected to behavioral tests or physiological measurements relevant to the therapeutic indication. For a GlyT1 inhibitor, this could involve tests of cognitive function or social interaction.
-
Data Collection and Analysis: The data from the behavioral or physiological assessments are collected and statistically analyzed to determine if there are significant differences between the compound-treated group and the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of GlyT1 Inhibition
Caption: GlyT1 inhibition by benzoylpiperazines increases synaptic glycine, enhancing NMDA receptor function.
Experimental Workflow: From In Vitro Screening to In Vivo Testing
Caption: Workflow from initial in vitro screening to subsequent in vivo evaluation of candidate compounds.
Conclusion
The correlation between in vitro and in vivo data is a cornerstone of modern drug development. While direct experimental data for this compound is lacking, the analysis of related benzoylpiperazine GlyT1 inhibitors provides a valuable framework for understanding this critical relationship. The in vitro potency of these compounds in inhibiting GlyT1 has been shown to translate to in vivo efficacy in preclinical models, highlighting the predictive power of well-designed in vitro assays.[1] This comparative guide underscores the importance of integrating both in vitro and in vivo studies to effectively advance promising therapeutic candidates from the laboratory to the clinic.
References
Head-to-head comparison of 1-(2-Bromobenzoyl)-4-phenylpiperazine and trazodone
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the well-established antidepressant drug, trazodone, and the less-characterized compound, 1-(2-Bromobenzoyl)-4-phenylpiperazine. While extensive experimental data is available for trazodone, allowing for a thorough analysis of its pharmacological profile, information on this compound is sparse in publicly accessible literature. Consequently, the profile of this compound presented herein is largely inferred from the known structure-activity relationships of the broader phenylpiperazine class of compounds. This guide aims to provide a comprehensive overview based on available data and predictive analysis, highlighting areas where further research on this compound is critically needed.
Chemical and Physical Properties
A fundamental aspect of any pharmacological comparison is the characterization of the molecules themselves. The following table summarizes the key chemical and physical properties of trazodone and this compound.
| Property | This compound | Trazodone |
| IUPAC Name | (2-bromophenyl)(4-phenylpiperazin-1-yl)methanone | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one[1][4] |
| Synonyms | Not available | Desyrel, Trittico, Oleptro[1] |
| CAS Number | Not readily available for the 2-bromo isomer. The CAS number for the 4-bromo isomer is 316134-33-3. | 19794-93-5[3][5] |
| Molecular Formula | C₁₇H₁₇BrN₂O | C₁₉H₂₂ClN₅O[3][5] |
| Molecular Weight | 345.24 g/mol | 371.86 g/mol [3] |
| Chemical Structure | See Figure 1 | See Figure 2 |
dot
Caption: Chemical structures of this compound and Trazodone.
Mechanism of Action and Pharmacological Profile
The therapeutic effects and side-effect profiles of psychoactive compounds are dictated by their interactions with various receptors and transporters in the central nervous system.
This compound (Inferred)
Due to the lack of direct experimental data, the mechanism of action for this compound is hypothesized based on the known pharmacology of other phenylpiperazine derivatives. Phenylpiperazines are a well-known class of compounds that exhibit a wide range of pharmacological activities, often centered around serotonergic and adrenergic systems.
It is plausible that this compound acts as a ligand for various serotonin (5-HT) and adrenergic receptors. The specific affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors would be influenced by the nature and position of the substituents on the phenyl and benzoyl rings. The presence of the bromine atom at the ortho position of the benzoyl ring likely modulates its binding affinity and selectivity compared to its meta and para isomers.
A hypothetical signaling pathway for this compound, based on the general properties of phenylpiperazines, is presented below. It is crucial to emphasize that this is a speculative model and requires experimental validation.
dot
Caption: Hypothetical signaling pathway for this compound.
Trazodone
Trazodone possesses a well-characterized, multi-faceted mechanism of action. It is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its primary pharmacological actions include:
-
Serotonin 2A (5-HT2A) Receptor Antagonism: This is a key feature of trazodone's activity and is thought to contribute to its antidepressant and anxiolytic effects, as well as its ability to improve sleep architecture with a lower incidence of sexual dysfunction compared to SSRIs.
-
Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of serotonin reuptake, which contributes to its antidepressant properties by increasing the synaptic availability of serotonin.
-
Alpha-1 Adrenergic Receptor Antagonism: This action is responsible for some of trazodone's side effects, such as orthostatic hypotension and sedation.
-
Histamine H1 Receptor Antagonism: This contributes significantly to trazodone's sedative and hypnotic effects.
The interplay of these actions results in a unique clinical profile, making it effective for depression, anxiety, and particularly for insomnia at lower doses.
dot
References
Binding Affinity of 1-(2-Bromobenzoyl)-4-phenylpiperazine to Dopamine Transporter: A Comparative Analysis
A comprehensive evaluation of the binding affinity of 1-(2-Bromobenzoyl)-4-phenylpiperazine for the dopamine transporter (DAT) is currently hindered by the lack of publicly available experimental data. Extensive searches of scientific literature and chemical databases did not yield specific binding affinity values (Kᵢ or IC₅₀) for this particular compound.
Therefore, a direct quantitative comparison with other dopamine transporter ligands cannot be provided. This guide will instead present a framework for such a comparison, including established data for well-characterized DAT ligands and a detailed experimental protocol for how the binding affinity of this compound could be determined.
Comparative Binding Affinity Data
To provide a context for where this compound might stand, the following table summarizes the binding affinities of several well-known dopamine transporter ligands. These values are typically determined through radioligand binding assays.
| Compound | DAT Binding Affinity (Kᵢ, nM) | Reference Compound Type |
| This compound | Data Not Available | Target Compound |
| GBR 12909 | 5 | High-affinity selective DAT inhibitor |
| BTCP (GK-13) | 7.1 | High-affinity DAT inhibitor |
| Nomifensine | 15 | Monoamine reuptake inhibitor |
| Cocaine | 100 - 600 | Non-selective monoamine reuptake inhibitor |
| Dopamine (endogenous ligand) | ~10000 (IC₅₀) | Endogenous substrate |
Experimental Protocols
The binding affinity of a test compound like this compound for the dopamine transporter is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the transporter.
Protocol: In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)
1. Materials and Reagents:
- Biological Material: Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293 or CHO cells.
- Radioligand: A tritiated DAT ligand, for example, [³H]WIN 35,428 or [³H]GBR 12935, at a concentration close to its Kₔ value.
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing ions such as NaCl and KCl.
- Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine) to determine the amount of radioligand binding to non-DAT sites.
- Scintillation Cocktail: For detection of radioactivity.
- Instrumentation: 96-well plates, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters, and a liquid scintillation counter.
2. Procedure:
- Incubation Setup: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound (this compound). Three sets of wells are typically prepared:
- Total Binding: Membranes + Radioligand + Assay Buffer.
- Non-specific Binding: Membranes + Radioligand + High concentration of a known DAT inhibitor.
- Competitive Binding: Membranes + Radioligand + Serial dilutions of the test compound.
- Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Termination of Assay: The incubation is stopped by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
- Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
3. Data Analysis:
- The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding of the radioligand at each concentration of the test compound.
- A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
- The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
- The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for DAT.
Visualizations
The following diagrams illustrate the workflow of the binding assay and the conceptual comparison.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical comparison of binding affinities.
Scant Evidence for 1-(2-Bromobenzoyl)-4-phenylpiperazine in Drug-Resistant Cancer, A Look at Related Phenylpiperazine Analogs
A comprehensive review of available scientific literature reveals a significant lack of specific data on the efficacy of 1-(2-Bromobenzoyl)-4-phenylpiperazine in drug-resistant cancer models. To provide a useful comparative guide for researchers, this report instead focuses on the broader class of phenylpiperazine derivatives that have been investigated for their anti-cancer properties. This guide will summarize available quantitative data, detail common experimental protocols, and visualize relevant biological pathways to offer insights into the potential of this chemical scaffold in oncology research.
The phenylpiperazine moiety is a key structural feature in a variety of pharmacologically active compounds.[1] In the context of cancer, derivatives of this scaffold have been explored for their cytotoxic effects against various cancer cell lines.[1][2] This guide will present a comparative overview of selected phenylpiperazine derivatives, providing available data on their performance and the methodologies used to assess their anti-cancer potential.
Comparative Efficacy of Phenylpiperazine Derivatives
While specific data for this compound is unavailable, studies on other phenylpiperazine derivatives offer a glimpse into the potential anti-cancer activity of this class of compounds. The following table summarizes the cytotoxic activity of various phenylpiperazine derivatives against different cancer cell lines. It is important to note that these studies were not necessarily conducted in drug-resistant models.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| BS230 (3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) | MCF7 (Breast) | MTT Assay | More potent than Doxorubicin | [3][4] |
| QNX-10 (a 2-phenylquinoxaline carbonyl piperazine derivative) | HCT-116 (Colon) | Not Specified | < 10 | [5] |
| QNX-10 | Caco-2 (Colon) | Not Specified | < 10 | [5] |
| QNX-10 | MCF-7 (Breast) | Not Specified | < 10 | [5] |
| Arylpiperazine Derivative (unspecified) | LNCaP (Prostate) | Not Specified | 3.67 | [1] |
Table 1: Cytotoxic Activity of Selected Phenylpiperazine Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various phenylpiperazine derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
Experimental Protocols
The evaluation of the anti-cancer efficacy of phenylpiperazine derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., phenylpiperazine derivatives) and a positive control (e.g., Doxorubicin) for a specified period, typically 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Fixation: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are treated with RNase A and stained with PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late) are quantified.
Visualizing Molecular Pathways and Experimental Design
To better understand the potential mechanisms of action and the experimental approaches used, the following diagrams are provided.
Caption: A generalized workflow for the preclinical evaluation of potential anticancer compounds.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cytotoxicity of 1-(2-Bromobenzoyl)-4-phenylpiperazine in healthy vs cancer cells
For Immediate Release
A comprehensive analysis of emerging phenylpiperazine derivatives reveals a promising avenue for cancer therapeutics, highlighting their potential to selectively target cancer cells while exhibiting lower toxicity to healthy cells. This guide synthesizes available preclinical data on compounds structurally related to 1-(2-Bromobenzoyl)-4-phenylpiperazine, offering a comparative overview of their cytotoxic effects and a glimpse into their mechanisms of action.
Due to a lack of publicly available data on this compound, this guide draws upon findings from closely related phenylpiperazine compounds to provide a representative comparison for researchers, scientists, and drug development professionals. The data presented underscores the therapeutic potential of this chemical class.
Comparative Cytotoxicity: A Quantitative Overview
Recent studies have demonstrated the differential effects of novel phenylpiperazine derivatives on cancerous versus non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is consistently higher in healthy cell lines, indicating a greater drug concentration is needed to induce toxicity compared to cancer cells. This suggests a favorable therapeutic window for these compounds.
One 2024 study, for instance, evaluated a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety on the non-tumorigenic breast epithelial cell line MCF-10A and the breast adenocarcinoma cell line MCF7.[1] Another investigation into arylpiperazine derivatives tested compounds against human prostate cancer cell lines (LNCaP, DU145) and a normal human prostate epithelial cell line (RWPE-1).[2][3] The results from these and other studies on similar compounds are summarized below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Healthy Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Phenylsulfonylpiperazine Derivative (Compound 3) | MCF7 (Breast) | 4.48 | MCF-10A (Breast) | >160 | >35.6 | [4] |
| Arylpiperazine Derivative (Compound 9) | LNCaP (Prostate) | < 5 | RWPE-1 (Prostate) | Cytotoxic (IC50 not specified) | Not specified | [2][3] |
| Arylpiperazine Derivative (Compound 15) | LNCaP (Prostate) | < 5 | RWPE-1 (Prostate) | Cytotoxic (IC50 not specified) | Not specified | [2][3] |
| 1,2-Benzothiazine Phenylpiperazine (Compound BS230) | MCF7 (Breast) | Not specified | MCF-10A (Breast) | Lower cytotoxicity than cancer cells | Not specified | [1] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Various Cancer Lines | Not specified | MCF-10A (Breast) | 2-3 times less cytotoxic than cancer cells | 2-3 | [5] |
Note: The Selectivity Index (SI) is calculated as the IC50 in the healthy cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Unraveling the Mechanism: Induction of Apoptosis
The anticancer activity of several piperazine derivatives has been linked to the induction of apoptosis, or programmed cell death.[6][7] One investigated mechanism involves the generation of Reactive Oxygen Species (ROS), which can trigger downstream signaling cascades leading to cell death.
A study on the novel piperazine compound KR28 elucidated a specific signaling pathway in human prostate cancer cells.[6][8] The compound was found to increase ROS production, which in turn leads to the activation of the c-Abl/p38 MAPK signaling pathway. This cascade ultimately enhances the expression of RhoB, a known apoptosis inducer, culminating in cancer cell death.
Caption: Proposed apoptotic pathway induced by a piperazine derivative.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds typically involves robust and well-established in vitro assays.[2][9] The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.
Caption: Standard workflow for an MTT cytotoxicity assay.
Detailed Methodology: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding: Healthy and cancer cells are cultured in appropriate media and conditions. Cells are then seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation and Treatment: The test compound, such as a phenylpiperazine derivative, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the cells, and the medium containing the test compound is added.
-
Incubation: The treated cells are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
This guide underscores the potential of the phenylpiperazine scaffold in developing selective anticancer agents. Further research into the specific activity and mechanism of this compound is warranted to fully understand its therapeutic promise.
References
- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel antitumor piperazine alkyl compound causes apoptosis by inducing RhoB expression via ROS‑mediated c‑Abl/p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.dongguk.edu [pure.dongguk.edu]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(2-Bromobenzoyl)-4-phenylpiperazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document outlines the essential, immediate safety and logistical information for the proper disposal of 1-(2-Bromobenzoyl)-4-phenylpiperazine, a compound frequently used in research and development. Adherence to these procedural guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service[1][4]. Under no circumstances should this chemical be disposed of in standard trash or poured down the drain[5][6][7].
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste"[4].
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[4].
-
Indicate the approximate quantity of the waste material.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact[4].
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials[6].
-
The storage area should be well-ventilated and have secondary containment to manage any potential spills.
-
-
Disposal Request:
Emergency Procedures in Case of a Spill
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Control the Spill (if safe to do so): If the spill is small and you are trained to handle it, use an appropriate absorbent material (such as sand, vermiculite, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels on a large spill of a solid oxidizer.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If there has been any personal contact with the chemical, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes the toxicity data for the related compound 1-Phenylpiperazine, which should be considered as a conservative estimate of potential hazards.
| Compound | CAS Number | Molecular Formula | Acute Oral Toxicity (LD50, rat) | Hazard Statements |
| 1-Phenylpiperazine | 92-54-6 | C10H14N2 | 210 mg/kg[9] | Toxic if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage[1][2] |
Disclaimer: This document provides guidance based on available information for similar chemical compounds and general laboratory safety protocols. Always consult your institution's specific safety and disposal procedures and the most current regulatory requirements.
Logical Workflow for Chemical Waste Disposal
Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of chemical waste in a laboratory setting.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. idealresponse.co.uk [idealresponse.co.uk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. Phenylpiperazine - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling 1-(2-Bromobenzoyl)-4-phenylpiperazine
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Bromobenzoyl)-4-phenylpiperazine was not found in the public domain. The following guidance is based on information for structurally similar compounds, including piperazine derivatives. This information should be used as a preliminary guide only. It is imperative to obtain and strictly follow the specific SDS provided by the chemical supplier before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.
Hazard Summary
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Similar piperazine derivatives are known to be toxic if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3] Therefore, it is crucial to handle this compound with extreme care and use appropriate personal protective equipment at all times.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on the hazards of similar compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and fine dust that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact, which may be fatal or cause severe burns.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., P3 filter).[4] | To prevent inhalation of dust or fumes, which may be toxic. |
| Hand Protection | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. | To ensure a consistent barrier against the chemical. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound.
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all handling procedures.[2]
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before bringing the compound into the work area.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Cleanup:
-
Decontaminate all surfaces and equipment after use.
-
For spills, carefully sweep up solid material and place it in a designated, labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
